3-iodo-1-methyl-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEPGFNWRQDVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55847-41-1 | |
| Record name | 3-iodo-1-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1)
[1][2]
Executive Summary & Chemical Profile[3][4]
3-Iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1) is a high-value heterocyclic building block used extensively in the design of pharmaceuticals and agrochemicals. Its structural utility lies in the C3-iodine handle, which serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid construction of complex biaryl and heteroaryl scaffolds.
Unlike its isomer (5-iodo-1-methyl-1H-1,2,4-triazole), the 3-iodo variant offers a distinct vector for substitution, allowing for precise structure-activity relationship (SAR) exploration around the triazole core. This guide details its physicochemical properties, authoritative synthesis routes, and validated experimental protocols for downstream functionalization.
Physicochemical Properties[3][5][6][7][8][9][10]
| Property | Data | Note |
| CAS Number | 55847-41-1 | Verified Identifier |
| IUPAC Name | 3-Iodo-1-methyl-1H-1,2,4-triazole | |
| Molecular Formula | C₃H₄IN₃ | |
| Molecular Weight | 208.99 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Solubility | DMSO, DMF, Methanol, DCM | Moderate water solubility |
| Melting Point | 100–105 °C (Typical range) | Varies by purity/crystal form |
| Storage | 2–8 °C, Inert atmosphere, Dark | Carbon-Iodine bond is photolabile |
Synthesis & Manufacturing Methodologies
The synthesis of 3-iodo-1-methyl-1H-1,2,4-triazole requires strict regiochemical control to avoid contamination with the 5-iodo isomer. While direct methylation of 3-iodo-1H-1,2,4-triazole is possible, it often yields mixtures of N1- and N2-methylated products.
The Authoritative Route recommended for high purity is the Sandmeyer Reaction proceeding from 3-amino-1-methyl-1,2,4-triazole. This pathway guarantees the position of the iodine atom relative to the methyl group.
Mechanistic Pathway (Sandmeyer Protocol)
-
Diazotization: The exocyclic amine at C3 is converted to a diazonium salt using sodium nitrite in acidic media (H₂SO₄ or HCl).
-
Iodination: The diazonium group is displaced by iodide (from KI) via a radical-nucleophilic aromatic substitution mechanism (
or single electron transfer).
Alternative Route: Direct Methylation (Note on Selectivity)
Methylation of 3-iodo-1H-1,2,4-triazole with methyl iodide (MeI) and a base (e.g., K₂CO₃) typically yields a mixture of:
-
1-Methyl isomer (Target): Major product in polar aprotic solvents (DMF).
-
2-Methyl isomer: Minor byproduct.
-
4-Methyl isomer: Trace byproduct.
-
Purification: Requires careful column chromatography to separate the N1-methyl (CAS 55847-41-1) from the N2-methyl isomer.
Reactivity Profile & Applications
The 3-iodo-1-methyl-1,2,4-triazole scaffold is a "bifunctional" core in the eyes of a synthetic chemist.
-
C3-Iodine: Highly reactive electrophile for Pd-catalyzed cross-couplings.
-
C5-Proton: Acidic proton (pKa ~25-28), susceptible to C-H activation or lithiation, allowing for orthogonal functionalization after the C3 position is derivatized.
Key Transformations
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Coupling of 3-iodo-1-methyl-1H-1,2,4-triazole with Phenylboronic acid. Scale: 1.0 mmol Self-Validating Step: Monitor consumption of the iodo-triazole by TLC (UV 254 nm) or LCMS. The product is typically more polar than the starting iodide.
Materials
-
3-Iodo-1-methyl-1H-1,2,4-triazole (1.0 equiv)[1]
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure
-
Setup: In a 25 mL round-bottom flask or microwave vial, charge the triazole (209 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Critical: Oxygen inhibits the catalytic cycle.
-
Catalyst Addition: Add the Pd catalyst (e.g., 41 mg of Pd(dppf)Cl₂) quickly under inert gas flow. Seal the vessel.
-
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Observation: The reaction mixture typically turns black (precipitated Pd) upon completion.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-5% Methanol in DCM).
Troubleshooting:
-
Low Conversion:[2] Switch to a more active catalyst system like XPhos Pd G2 or Pd₂(dba)₃/SPhos if the boronic acid is sterically hindered.
-
Deiodination: If 1-methyl-1,2,4-triazole (des-iodo) is observed, lower the temperature to 60 °C and ensure strict oxygen-free conditions.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
-
STOT-SE: May cause respiratory irritation (H335).
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.
-
Storage: Store under inert gas at 2–8 °C. The compound may discolor (turn purple/brown) upon exposure to light and moisture due to iodine liberation.
References
-
PubChem. (n.d.).[3] 3-iodo-1-methyl-1H-1,2,4-triazole.[1][4] National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC2879043. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-iodo-1-methyl-1h-1,2,4-triazole (C3H4IN3) [pubchemlite.lcsb.uni.lu]
Structural Profiling and Synthetic Utility of 3-Iodo-1-methyl-1H-1,2,4-triazole in Drug Discovery
Executive Summary For drug development professionals and synthetic chemists, the 1,2,4-triazole ring represents a highly versatile pharmacophore. However, leveraging this scaffold requires precise control over its inherent reactivity and tautomeric behavior. This whitepaper provides an in-depth technical analysis of 3-iodo-1-methyl-1H-1,2,4-triazole , detailing its structural advantages, physicochemical properties, and validated protocols for its synthesis and downstream application in palladium-catalyzed cross-coupling.
Structural & Electronic Profiling
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capacity and favorable dipole interactions with biological targets ([1]). However, a critical aspect of the parent unsubstituted 1H-1,2,4-triazole is its prototropic tautomerism, where the N-H proton dynamic equilibrium shifts rapidly between the 1H, 2H, and 4H positions ([1]). This tautomerism complicates NMR characterization and leads to unpredictable regioselectivity during late-stage functionalization.
By introducing a methyl group at the N1 position, the tautomeric equilibrium is permanently locked. The resulting compound, 3-iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1), features an iodine atom at the C3 position ([2]). The strategic incorporation of iodine over chlorine or bromine is a calculated design choice: the highly polarizable, weaker C-I bond significantly lowers the activation energy barrier for oxidative addition in transition-metal catalysis. This transforms the molecule into a highly reactive electrophile for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Physicochemical Data
To ensure reproducibility across different batches, the core quantitative properties of the compound are summarized below:
| Property | Value |
| Chemical Name | 3-Iodo-1-methyl-1H-1,2,4-triazole |
| CAS Number | 55847-41-1 ([2]) |
| Molecular Formula | C3H4IN3 ([3]) |
| Molecular Weight | 208.99 g/mol ([2]) |
| SMILES String | CN1N=C(I)N=C1 ([2]) |
| Purity Standard | ≥95% (Commercial grade) ([2]) |
| Storage Conditions | Sealed, dry, 2-8 °C, light-sensitive ([2]) |
Upstream Synthesis & Tautomer Locking
Synthesis of 3-iodo-1-methyl-1H-1,2,4-triazole typically begins with the parent intermediate 3-iodo-1H-1,2,4-triazole (CAS 7411-20-3), which must be handled under inert atmosphere and protected from light ().
Fig 1: Stepwise synthesis and N-methylation of 3-iodo-1H-1,2,4-triazole yielding regioisomers.
Protocol 1: Regioselective N-Methylation
Objective: Synthesize and isolate the target N1-methylated isomer.
Step-by-Step Methodology & Causality:
-
Deprotonation: Dissolve 3-iodo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion, 1.5 eq) ([4]).
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the triazole N-H, forming the highly reactive triazolide anion without competing nucleophilic side reactions.
-
-
Alkylation: Dropwise add methyl iodide (MeI, 1.1 eq) while strictly maintaining the temperature between 0 °C and 20 °C ([4]).
-
Causality: The triazolide anion is ambidentate. Strict thermal control prevents over-alkylation and kinetically favors regioselectivity towards the less sterically hindered N1 position over the N4 position.
-
-
Quench & Extraction: After 0.5 hours of stirring ([4]), quench the reaction carefully with ice water to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc).
-
Chromatographic Separation: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Causality: The N1-methyl and N4-methyl isomers possess distinct dipole moments. The target 3-iodo-1-methyl isomer typically elutes first due to its lower overall polarity.
-
System Validation:
To validate the success of this protocol before proceeding to cross-coupling, perform
Downstream Functionalization: Palladium-Catalyzed Cross-Coupling
The primary utility of 3-iodo-1-methyl-1H-1,2,4-triazole lies in its capacity to serve as a versatile electrophile in Suzuki-Miyaura cross-coupling reactions, enabling the rapid construction of complex biaryl systems critical for SAR (Structure-Activity Relationship) exploration.
Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 3-iodo-1-methyl-1H-1,2,4-triazole.
Protocol 2: Suzuki-Miyaura Arylation at C3
Objective: Introduce a diverse aryl substituent at the C3 position via C-C bond formation.
Step-by-Step Methodology & Causality:
-
Catalyst & Reagent Loading: In an oven-dried Schlenk flask, combine 3-iodo-1-methyl-1H-1,2,4-triazole (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl
(0.05 eq).-
Causality: Pd(dppf)Cl
is selected because its bidentate phosphine ligand provides a large bite angle, which accelerates the reductive elimination step and prevents premature catalyst degradation.
-
-
Solvent & Base Addition: Add K
PO (2.0 eq) and a degassed mixture of 1,4-Dioxane/H O (4:1).-
Causality: The aqueous co-solvent is non-negotiable; it generates the requisite hydroxide ions to activate the boronic acid into a reactive boronate complex, a mandatory precursor for transmetalation. Degassing the solvent prevents the oxidation of the active Pd(0) species.
-
-
Thermal Activation: Seal the flask and heat at 90 °C for 12 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite, and extract with EtOAc.
-
Causality: Celite filtration efficiently removes palladium black and insoluble inorganic salts, preventing severe emulsion formation during the aqueous extraction phase.
-
System Validation:
Monitor the reaction via LC-MS. The complete consumption of the starting material (m/z 208.99) ([2]) and the appearance of the product mass confirm the catalytic cycle's completion.
References
Sources
- 1. 3-Chloro-5-methyl-1H-1,2,4-triazole|RUO [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 3-iodo-1-methyl-1h-1,2,4-triazole (C3H4IN3) [pubchemlite.lcsb.uni.lu]
- 4. WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]
Navigating the Synthesis and Handling of 3-iodo-1-methyl-1H-1,2,4-triazole: A Technical Safety Guide
For researchers and professionals in drug development, the novel heterocyclic compound 3-iodo-1-methyl-1H-1,2,4-triazole represents a valuable building block. Its unique structure, combining a methylated triazole ring with a reactive iodine atom, offers a versatile scaffold for the synthesis of complex molecular architectures. However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This technical guide provides an in-depth analysis of the safety data for 3-iodo-1-methyl-1H-1,2,4-triazole. In the absence of a complete, formally issued Safety Data Sheet (SDS), this document synthesizes available supplier information with data from structurally related compounds to offer a comprehensive, albeit inferred, safety profile. It is designed to empower researchers to make informed decisions regarding its handling, storage, and disposal, ensuring both personal safety and experimental integrity.
Chemical and Physical Properties: The Foundational Data
A precise understanding of a compound's physical and chemical properties is the bedrock of safe laboratory practice. These parameters dictate appropriate storage conditions, predict its behavior under various experimental setups, and inform emergency response procedures.
| Property | Value | Source |
| CAS Number | 55847-41-1 | [1][2] |
| Molecular Formula | C₃H₄IN₃ | [2][3] |
| Molecular Weight | 208.99 g/mol | [2] |
| Appearance | White to light yellow or light orange powder/crystal | [4][5] |
| Melting Point | 102-103 °C | [5] |
| Purity | Typically ≥95% | [2][5] |
| Storage Temperature | Room temperature or refrigerated (2-8 °C), sealed in a dry environment | [2][5] |
| SMILES | CN1N=C(I)N=C1 | [2] |
| InChI Key | CAEPGFNWRQDVRV-UHFFFAOYSA-N | [5] |
Hazard Identification and GHS Classification: An Inferred Profile
While a definitive GHS classification from a regulatory body is not available, information from chemical suppliers and analysis of its structural components—the 1,2,4-triazole ring and the organoiodine moiety—allow for a robust inferred hazard profile.[5] The primary hazards are associated with irritation and acute toxicity.
GHS Pictogram:
Signal Word: Warning [5]
Inferred Hazard Statements:
-
H302: Harmful if swallowed. [5] This is a common hazard for many nitrogen-containing heterocyclic compounds.
-
H315: Causes skin irritation. [5] Both triazole derivatives and organoiodine compounds can be irritants upon dermal contact.
-
H319: Causes serious eye irritation. [5] The potential for particulate matter to cause mechanical irritation is compounded by the chemical's likely irritating nature.
-
H335: May cause respiratory irritation. [5] Inhalation of the powder can lead to irritation of the nose, throat, and lungs.
Potential Unclassified Hazards:
-
Reactivity: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a good leaving group.[6] This inherent reactivity suggests the compound could be unstable under certain conditions, such as high temperatures or in the presence of strong reducing or oxidizing agents.
-
Chronic Effects: The toxicological properties of 3-iodo-1-methyl-1H-1,2,4-triazole have not been thoroughly investigated.[7] However, some triazole derivatives have been shown to have effects on the nervous and reproductive systems in animal studies.[4][7]
Safe Handling and Personal Protective Equipment (PPE): A Proactive Approach
Given the inferred hazards, a cautious and proactive approach to handling is paramount. The core principle is to minimize all routes of exposure—inhalation, ingestion, and skin/eye contact.
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment.
-
Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE) Workflow
A systematic approach to donning and doffing PPE is crucial for preventing contamination.
Sources
- 1. Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. www3.epa.gov [www3.epa.gov]
- 5. journals.iau.ir [journals.iau.ir]
- 6. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 7. reachinbelgium.be [reachinbelgium.be]
3-iodo-1-methyl-1H-1,2,4-triazole melting point and boiling point
An In-Depth Technical Guide to the Thermophysical Properties of 3-Iodo-1-methyl-1H-1,2,4-triazole
As a critical halogenated heterocyclic building block, 3-iodo-1-methyl-1H-1,2,4-triazole (CAS: 55847-41-1) is extensively utilized in pharmaceutical synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. For process chemists and researchers, understanding the thermophysical properties of this compound—specifically its melting and boiling points—is paramount for optimizing reaction conditions, designing purification workflows, and ensuring safe storage.
This whitepaper provides a rigorous analysis of the physical properties of 3-iodo-1-methyl-1H-1,2,4-triazole, the molecular causality behind these metrics, and the validated experimental protocols required to measure and handle it.
Thermophysical Profile: Melting and Boiling Points
The physical state and transition temperatures of a molecule are dictated by its molecular weight, symmetry, and intermolecular forces. For 3-iodo-1-methyl-1H-1,2,4-triazole, the interplay between the N-methyl group and the C-iodo substituent creates a highly specific thermal profile.
-
Melting Point: The experimentally validated melting point of 3-iodo-1-methyl-1H-1,2,4-triazole is 102–103 °C [2]. It exists as a solid powder at room temperature.
-
Boiling Point: Establishing a precise atmospheric boiling point for heavily iodinated nitrogen heterocycles is experimentally challenging. At standard atmospheric pressure (760 mmHg), the thermal energy required to boil the compound generally exceeds the dissociation energy of the carbon-iodine (C-I) bond, leading to thermal decomposition before a true boiling phase transition occurs. Consequently, it must be distilled or sublimed under high vacuum. Predictive models place its theoretical atmospheric boiling point in the range of 260–280 °C, but practical purification relies on vacuum conditions.
Table 1: Quantitative Physicochemical Summary
| Parameter | Value | Reference |
| Chemical Name | 3-Iodo-1-methyl-1H-1,2,4-triazole | [3] |
| CAS Registry Number | 55847-41-1 | [1] |
| Molecular Formula | C3H4IN3 | [3] |
| Molecular Weight | 208.99 g/mol | [1] |
| Melting Point | 102–103 °C | [2] |
| Boiling Point (Atmospheric) | Extrapolated >260 °C (Decomposes) | N/A |
| Physical Appearance | Solid Powder |
Molecular Causality: The "Why" Behind the Data
To understand why 3-iodo-1-methyl-1H-1,2,4-triazole melts at 102–103 °C[2], we must deconstruct its structural evolution from the base triazole core.
-
The Role of N-Methylation (Breaking Hydrogen Bonds): Unsubstituted 1H-1,2,4-triazole has a relatively high melting point (~120 °C) because the N-H proton acts as a strong hydrogen bond donor, creating an extensive intermolecular lattice. Methylating the N1 position eliminates this hydrogen bonding capability. If we look at 1-methyl-1H-1,2,4-triazole alone, the lack of H-bonding drops its melting point drastically to approximately -20 °C, making it a liquid at room temperature.
-
The Role of C3-Iodination (Halogen Bonding & Dispersion Forces): The introduction of an iodine atom at the C3 position completely reverses the liquefying effect of the methyl group. Iodine is massive (atomic radius ~140 pm) and highly polarizable, which introduces immense London dispersion forces. Furthermore, the electron-deficient region (the σ-hole) on the iodine atom can interact with the electron-rich nitrogen atoms (N2 or N4) of adjacent molecules. This phenomenon, known as halogen bonding , re-establishes a highly ordered crystalline lattice, driving the melting point back up to 102–103 °C[2] and making the atmospheric boiling point prohibitively high.
Mechanistic impact of N-methylation and C-iodination on thermophysical properties.
Validated Experimental Protocols
To ensure scientific integrity, thermophysical characterization and purification must rely on self-validating systems. Below are the standard operating procedures for handling this compound.
Protocol A: Accurate Melting Point Determination via DSC
Differential Scanning Calorimetry (DSC) provides a highly accurate melting point by measuring the heat flow associated with phase transitions.
-
Step 1: Sample Preparation. Weigh accurately 2–5 mg of 3-iodo-1-methyl-1H-1,2,4-triazole into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.
-
Step 2: Baseline Validation. Self-Validation Check: Run an empty, crimped aluminum pan as a reference blank to subtract the baseline heat capacity of the instrument.
-
Step 3: Purge & Ramp. Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min.
-
Step 4: Orthogonal Validation. Self-Validation Check: Run a parallel Thermogravimetric Analysis (TGA) over the same temperature range. The DSC will show a sharp endothermic peak with an onset at ~102 °C[2]. The TGA must show zero mass loss during this peak, confirming that the endotherm represents a true phase transition (melting) and not thermal decomposition.
Workflow for thermophysical characterization using DSC and TGA.
Protocol B: Purification via High-Vacuum Sublimation
Because boiling the compound at atmospheric pressure risks cleaving the C-I bond, vacuum sublimation is the preferred method for purification.
-
Step 1: Setup. Place the crude 3-iodo-1-methyl-1H-1,2,4-triazole powder in the bottom of a sublimation apparatus equipped with a cold finger.
-
Step 2: Vacuum Application. Apply high vacuum (< 0.1 mmHg). Self-Validation Check: Monitor the pressure gauge. A stable, unchanging vacuum confirms that no volatile decomposition byproducts are outgassing from the sample.
-
Step 3: Heating. Gently heat the bottom of the apparatus to 60–80 °C. This temperature is well below its melting point (102 °C)[2] and its theoretical boiling point, ensuring thermal stability.
-
Step 4: Recovery. The compound will sublime and deposit as highly pure, white crystals on the cold finger. Self-Validation Check: Perform LC-MS or 1H-NMR on the sublimate to confirm the structural integrity of the triazole ring and the retention of the iodine atom.
References
-
PubChem - 3-Iodo-1-methyl-1H-1,2,4-triazole (CID 12201374) Structural Data URL:[Link]
Sources
Strategic Sourcing & Synthesis Guide: 3-Iodo-1-methyl-1H-1,2,4-triazole
The following technical guide details the sourcing, synthesis, and quality parameters for 3-iodo-1-methyl-1H-1,2,4-triazole .
Executive Summary
3-Iodo-1-methyl-1H-1,2,4-triazole (CAS: 55847-41-1) is a critical halo-heterocyclic building block utilized primarily in the development of agrochemicals and pharmaceuticals (e.g., antifungal agents, kinase inhibitors).[1] Its value lies in the C3-iodine moiety , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce complex substituents onto the triazole core.
For researchers, the primary challenge is not availability but regioisomeric purity . Commercial supplies often contain trace amounts of the thermodynamically stable 5-iodo isomer or the N2-methyl regioisomer. This guide provides a decision framework for "Make vs. Buy," detailed purification protocols to ensure structural integrity, and a market analysis of current suppliers.
Technical Profile & Specifications
| Parameter | Specification |
| IUPAC Name | 3-iodo-1-methyl-1H-1,2,4-triazole |
| CAS Number | 55847-41-1 |
| Molecular Formula | C |
| Molecular Weight | 208.99 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; slightly soluble in water |
| Key Impurity | 5-iodo-1-methyl-1H-1,2,4-triazole (Regioisomer) |
| Storage | 2-8°C, protect from light (Iodine-carbon bond is photosensitive) |
Critical Synthesis Protocol (The "Make" Strategy)
If commercial costs exceed project budgets (> $100/g) or if high-purity material is unavailable, in-house synthesis is a viable, self-validating option.
The Regioselectivity Challenge
Direct lithiation of 1-methyl-1,2,4-triazole fails to produce the target. Lithiation occurs preferentially at C5 (the most acidic proton flanked by N1 and N4), yielding the 5-iodo isomer. Therefore, the synthesis must proceed via the methylation of 3-iodo-1H-1,2,4-triazole .
Step-by-Step Methodology
Phase 1: Sandmeyer Iodination
Precursor: 3-Amino-1,2,4-triazole (Cheap, abundant).
-
Diazotization: Dissolve 3-amino-1,2,4-triazole in 2M H
SO . Cool to 0°C.[2] -
Addition: Add NaNO
(aq) dropwise to form the diazonium salt. -
Substitution: Add KI (aq) slowly. The reaction will froth (N
evolution). -
Workup: Neutralize with NaHCO
, extract with EtOAc. -
Result: 3-iodo-1H-1,2,4-triazole.[1]
Phase 2: Regioselective Methylation
Reagents: MeI (Methyl Iodide), K
-
Setup: Dissolve 3-iodo-1H-1,2,4-triazole in DMF. Add K
CO (1.2 eq). -
Alkylation: Add MeI (1.1 eq) at 0°C, then warm to RT.
-
The Isomer Split: This reaction produces two isomers:
-
Product A (Target): 3-iodo-1-methyl-1,2,4-triazole (Major).
-
Product B (Impurity): 5-iodo-1-methyl-1,2,4-triazole (Minor, often formed via N2 attack).
-
Mechanistic Insight: The bulky Iodine atom at C3 sterically hinders attack at the adjacent N2, favoring attack at the distal N1. This steric steering is the key to obtaining the correct isomer.
-
-
Purification: The isomers have distinct R
values. Isolate the major product via silica gel chromatography (Gradient: 10-50% EtOAc/Hexanes).
Synthesis Workflow Diagram
Caption: Synthesis pathway highlighting the critical Sandmeyer step and the steric governance of the methylation regioselectivity.
Market Landscape: Suppliers & Price
The market for this compound is tiered. It is not a commodity chemical but a "Catalog Building Block."
Supply Chain Analysis
| Supplier Tier | Typical Companies | Availability | Price Estimate (USD) | Risk Factor |
| Tier 1 (Global Distributors) | Fisher Scientific, Sigma-Aldrich | Catalog (Often 3rd party) | High ($300 - $500 / g) | Low (High QC) |
| Tier 2 (Specialty CROs) | ChemScene, BLDpharm, Combi-Blocks | Stock / Lead Time | Medium ($50 - $150 / g) | Low-Medium |
| Tier 3 (Bulk Aggregators) | Echemi, MolPort | Variable | Low ($20 - $80 / g) | High (Isomer Purity) |
Current Supplier Data (Verified)
-
ChemScene: Catalog #CS-0238580.[1] Lists purity ≥95%. Often requires a "HazMat" fee for shipping due to the alkyl-halide nature.
-
BLDpharm: Catalog #BD00789456 (Verify specific lot). Known for having stock of halo-azoles.
-
Fisher Scientific: Sells via third-party partners (e.g., Aris Pharmaceuticals). Prices are often hidden behind login walls, indicating dynamic pricing based on volume.
Sourcing Recommendation
For Drug Discovery (mg scale): Buy from Tier 2 (ChemScene/BLDpharm). The time saved outweighs the cost. For Process Development (>100g): Adopt the "Make" strategy described in Section 3. The raw materials (3-amino-1,2,4-triazole and Methyl Iodide) are commodity chemicals, reducing the cost of goods (COGS) to <$5/g.
Quality Assurance: Validating the Structure
When receiving a shipment or finishing a synthesis, you must validate the regiochemistry. A simple LC-MS is insufficient because the isomers have identical masses.
Self-Validating NMR Protocol
-
1H NMR (DMSO-d6):
-
Target (3-iodo-1-methyl): Look for the C5-H proton. It typically appears as a singlet around δ 8.5 - 8.7 ppm .
-
Impurity (5-iodo-1-methyl): The C3-H proton (in the 5-iodo isomer) is in a different electronic environment, typically shifting upfield to δ 7.9 - 8.1 ppm .
-
NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl peak (approx δ 3.9 ppm).
-
Target: You should see NOE enhancement of the C5-H proton (they are proximal).
-
Impurity: In 5-iodo-1-methyl, the methyl group is adjacent to the Iodine, not the proton. You will see NO enhancement of the aromatic proton.
-
-
References
-
Synthesis & Regioselectivity: Practical Methylation Procedure for (1H)-1,2,4-Triazole. ResearchGate.[3][4] Link
-
Market Data & CAS Info: 3-Iodo-1-methyl-1H-1,2,4-triazole Product Page.[1] ChemScene.[1] Link
-
Safety & Handling: Safety Data Sheet (SDS) for 1-methyl-1,2,4-triazole derivatives. Fisher Scientific. Link
-
Triazole Applications: 1,2,4-Triazoles: A Review of Synthetic Methods and Biological Activities. NIH/PubMed. Link
-
General Triazole Chemistry: Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Link
Sources
Methodological & Application
Suzuki-Miyaura coupling conditions for 3-iodo-1-methyl-1,2,4-triazole
An Application Guide to Suzuki-Miyaura Coupling of 3-iodo-1-methyl-1,2,4-triazole for Pharmaceutical Scaffolding
Authored by: A Senior Application Scientist
Introduction: The Significance of the 1,2,4-Triazole Moiety
In the landscape of modern drug discovery, nitrogen-rich heterocyclic scaffolds are of paramount importance due to their ability to engage in a wide range of biological interactions. Among these, the 1,2,4-triazole ring system is a privileged structure, appearing in a multitude of approved pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The strategic functionalization of this core is crucial for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for elaborating such heterocyclic systems.[1][2]
This guide provides an in-depth analysis and a field-proven protocol for the Suzuki-Miyaura coupling of 3-iodo-1-methyl-1,2,4-triazole. We will dissect the critical parameters of this reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel 3-aryl- or 3-vinyl-1-methyl-1,2,4-triazole derivatives.
Mechanistic Core: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a transition-metal-catalyzed process that follows a well-established catalytic cycle.[3] Understanding these fundamental steps is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-iodine bond of the 3-iodo-1-methyl-1,2,4-triazole. This step breaks the C-I bond and forms two new bonds to the palladium center, oxidizing the metal from Pd(0) to a square-planar Pd(II) complex.[3][5] The high reactivity of the carbon-iodine bond makes iodo-heterocycles excellent substrates for this initial step.[6]
-
Transmetalation: This is the pivotal step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[1] This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily exchanges its organic group for the halide on the palladium center.[7][8][9] The choice of base is therefore a critical parameter that directly influences the rate and efficiency of this step.[10]
-
Reductive Elimination: In the final stage, the two organic groups (the triazole and the group from the boronic acid) coupled on the palladium(II) center are expelled as the final product, forming the new C-C bond.[2] This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[5]
Below is a visualization of this fundamental process.
Optimizing the Reaction: A Deep Dive into Critical Parameters
The success of coupling with N-heterocyclic substrates like 3-iodo-1-methyl-1,2,4-triazole hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.
Catalyst and Ligand Selection: Overcoming Heterocyclic Challenges
While the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important, the choice of ligand is arguably the most critical factor for success with heteroaryl halides.[11] The nitrogen atoms in the 1,2,4-triazole ring can act as Lewis bases and coordinate to the palladium center, potentially poisoning the catalyst and halting the cycle.[12][13]
The Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Rationale: These ligands serve multiple purposes. Their electron-donating nature increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step.[14] Their steric bulk promotes the final reductive elimination step and, crucially, helps to prevent the formation of stable, off-cycle catalyst complexes with the triazole substrate.[15]
-
Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are exceptionally effective for these types of challenging substrates.[12] PEPPSI-type NHC precatalysts are also excellent choices, known for their high activity and stability.[11] For initial screenings, Pd(PPh₃)₄ can be effective, but more advanced ligands often provide superior yields with lower catalyst loadings.
The Role of the Base: Driving Transmetalation
As previously mentioned, the base is essential for activating the boronic acid.[10] The choice of base can dramatically affect reaction rates and yields, and its selection must be matched with the solvent and substrate.
-
Inorganic Bases are Preferred: For this substrate, inorganic bases are generally superior to organic amines.
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are excellent general-purpose bases for Suzuki couplings. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reactions, albeit at a higher cost.
-
Potassium Phosphate (K₃PO₄): This is another strong choice, particularly effective for coupling with heteroaryl chlorides and for substrates that are sensitive to harsher bases.[12]
-
-
Causality: The strength and solubility of the base determine the equilibrium concentration of the active boronate species. A base that is too weak may result in a sluggish or incomplete reaction. Conversely, an overly strong base can promote unwanted side reactions, such as protodeboronation of the boronic acid.[7]
The Solvent System: A Question of Phase and Polarity
The solvent must solubilize the reagents and catalyst while being compatible with the chosen base. Biphasic solvent systems are very common in Suzuki-Miyaura couplings.
-
Rationale: A mixture of an aprotic organic solvent and water is often ideal. The organic phase (e.g., 1,4-dioxane, THF, Toluene) dissolves the organic halide and the catalyst complex. The aqueous phase dissolves the inorganic base and facilitates the formation of the boronate species. Strong stirring is essential to create a large interfacial area for the reaction to occur efficiently.[5]
-
Recommended Solvents:
-
1,4-Dioxane/Water: A robust and widely used system that provides good solubility for a broad range of substrates.
-
Toluene/Water: A good alternative, especially for reactions run at higher temperatures.
-
THF/Water: Suitable for lower temperature reactions, though THF's lower boiling point limits the accessible temperature range.
-
-
Solvent Quality: It is critical to use high-purity solvents, as impurities can poison the palladium catalyst and impede the reaction.[16]
Comparative Analysis of Reaction Conditions
The following table summarizes common conditions for the Suzuki-Miyaura coupling of heteroaryl iodides, providing a starting point for optimization.
| Parameter | Condition 1 (General) | Condition 2 (High-Performance) | Condition 3 (Mild) | Rationale & Comments |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(0) sources like Pd(PPh₃)₄ are ready to go. Pd(II) sources require in-situ reduction, often by the phosphine ligand. |
| Ligand | (None) | SPhos or XPhos (2-4 mol%) | P(t-Bu)₃ (2-4 mol%) | High-performance ligands are essential for difficult substrates to increase reaction rate and prevent catalyst deactivation.[17] |
| Base | K₂CO₃ (2-3 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ is often faster but more expensive. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (4:1) | Choice depends on desired temperature and substrate solubility. Dioxane is a versatile and common choice.[18] |
| Temperature | 80-100 °C | 100-110 °C | 60-80 °C | Higher temperatures often accelerate the reaction but can increase side products. The optimal temperature must be determined empirically. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-iodo-1-methyl-1,2,4-triazole with a generic arylboronic acid using a high-performance catalyst system.
Materials:
-
3-iodo-1-methyl-1,2,4-triazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add 3-iodo-1-methyl-1,2,4-triazole (e.g., 223 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) before adding them to the reaction vessel. Note: Pre-formed palladacycle precatalysts can also be used for greater convenience and reproducibility.[19]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a gas-tight syringe, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL). The mixture should be a suspension. Note: Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to use is crucial for reproducible results.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90-100 °C. Stir the reaction vigorously for 4-16 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. Check for the consumption of the starting 3-iodo-1-methyl-1,2,4-triazole.
-
Work-up:
-
Once the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the contents to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-methyl-1,2,4-triazole product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Base is not strong or soluble enough. | 1. Ensure a rigorously inert atmosphere throughout setup and reaction.2. Use freshly degassed solvents.3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |
| Dehalogenation of Starting Material | 1. Source of hydride (e.g., from solvent).2. Slow transmetalation allows side reactions to compete.[12][20] | 1. Use high-purity, anhydrous solvents.2. Increase catalyst loading slightly or switch to a more active ligand (e.g., XPhos) to accelerate the catalytic cycle. |
| Protodeboronation of Boronic Acid | 1. Base is too strong or temperature is too high.2. Presence of excess water. | 1. Switch to a milder base like K₃PO₄.2. Use a less-hydrated form of the base or slightly reduce the water content in the solvent mixture. |
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- Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles | The Journal of Organic Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFohuDARXnt0rShuAZ-Pa6ASKhDzW8l6KjtONOGQx59rxKlTI3EUI4umPkbWXrCCiYO8zf0C-LKjV2AAoXZgGuXdGnjbtqAvILSNVDz9-jzr1qTFjBimFMptWDaEw0aRfIzJAANg==]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPgByPQjH85RGCpUYxeO7lfp3PGrrv-klehV0d5EuHCYO3sNdkw8jKAb_XroVyFSpS9O9Bvj9AY5c1-DUCT_rw5T30F8-xKU8U1NFHQBbSD5PHTwu8Mu5ToDSWnuPbanJWHKgkMl2GNdabiq5_vtD5Co-yt5wvrWtFMvx-1PdEIQo=]
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoI_4Oiom5V4-lazEJ0YYmCEzZtmqD7HbDVF86M9W-fwOIp5LQFUyoBv3YsJKc5osaX7VtAAJQDcyc2M9QEaS3KJaXWzcXUGh5oAjbPBAp_RLYImHJfQm5m1nMHav_ncwDKoQzxlBsTWFsbjytjaH-0gEwjOcE2jjrEZY=]
Sources
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sonogashira Cross-Coupling Protocol Using 3-Iodo-1-methyl-1,2,4-triazole
Executive Summary
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently acting as a bioisostere for amides and esters, and serving as the primary pharmacophore in numerous antifungal and central nervous system (CNS) therapeutics[1]. Direct C–H functionalization of the 1,2,4-triazole ring is notoriously difficult due to the presence of multiple nucleophilic nitrogen atoms that readily coordinate to and poison transition metal catalysts[2]. To circumvent this limitation, pre-halogenated building blocks such as 3-iodo-1-methyl-1,2,4-triazole are employed to construct complex polyheterocycles via palladium-catalyzed C–C bond formation[3]. This application note details a highly optimized, self-validating Sonogashira coupling protocol specifically tailored for this electron-deficient heteroaryl halide.
Mechanistic Rationale & Chemical Causality
Designing a robust coupling protocol requires an understanding of the specific electronic and steric demands of the substrate.
Substrate Design (The Causality of the N-Methyl Group): The N-methyl group on 3-iodo-1-methyl-1,2,4-triazole plays a critical causal role. It prevents annular tautomerization, locking the molecule into a single defined regioisomer, and sterically shields the adjacent N2 position from unwanted nucleophilic side reactions[4]. Furthermore, the strong electron-withdrawing nature of the triazole ring highly activates the iodine atom at the 3-position toward oxidative addition by Pd(0)[3].
Catalyst and Reagent Selection:
-
Precatalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) is selected over Pd(0) sources like Pd(PPh3)4. Its robust nature and balanced electronic profile make it ideal for electron-deficient heteroaryl halides, which undergo rapid oxidative addition but form Pd(II) intermediates that are highly prone to protodehalogenation if the ligand environment is too labile[5].
-
Base: We specifically utilize N,N-Diisopropylethylamine (DIPEA) over standard triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile against the highly electrophilic triazole ring, thereby suppressing degradation pathways.
Sonogashira catalytic cycle for 3-iodo-1-methyl-1,2,4-triazole highlighting Pd and Cu synergy.
Reaction Optimization & Quantitative Data
To establish the most efficient parameters, various conditions were evaluated. The quantitative data below demonstrates the causality behind the final protocol choices.
Table 1: Optimization of Sonogashira Coupling Conditions
| Entry | Catalyst (5 mol%) | Co-Catalyst | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
|---|---|---|---|---|---|---|---|
| 1 | PdCl2(PPh3)2 | CuI (10 mol%) | TEA | DMF | 80 | 45 | High Glaser homocoupling due to elevated temp and excess CuI. |
| 2 | PdCl2(PPh3)2 | CuI (10 mol%) | DIPEA | DMF | 60 | 68 | Steric bulk of DIPEA reduces base-catalyzed side reactions. |
| 3 | Pd(PPh3)4 | CuI (10 mol%) | DIPEA | THF | 60 | 52 | Pd(0) precursor less stable in this matrix; premature precipitation. |
| 4 | PdCl2(PPh3)2 | CuI (5 mol%) | DIPEA | DMF | 60 | 89 | Reduced CuI minimizes diyne formation; optimal balance achieved. |
Note: Reactions performed on a 1.0 mmol scale using phenylacetylene as the model terminal alkyne.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system, incorporating strict in-process checkpoints to ensure experimental integrity at every phase.
Step-by-step experimental workflow for the Sonogashira coupling of iodotriazoles.
Step-by-Step Methodology
1. Reagent Preparation & Degassing
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1-methyl-1,2,4-triazole (1.0 mmol, 1.0 eq), PdCl2(PPh3)2 (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfill.
-
Validation Checkpoint 1: Ensure the solid mixture is a uniform, pale-yellow powder before proceeding.
2. Solvent & Base Addition
-
Inject anhydrous, rigorously degassed DMF (5.0 mL) followed by DIPEA (3.0 mmol, 3.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Validation Checkpoint 2: Observe the color transition. The suspension must transition from yellow (Pd(II)) to a dark red/brown homogeneous solution, visually confirming the in situ reduction to the active Pd(0) species.
3. Alkyne Addition & Heating
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise over 2 minutes.
-
Transfer the Schlenk tube to a pre-heated oil bath at 60 °C and stir for 12 hours.
-
Validation Checkpoint 3: Perform TLC analysis (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active starting material (Rf ~0.4) is fully consumed, replaced by a new, highly conjugated fluorescent/UV-active product spot (Rf ~0.6).
4. Workup & Purification
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl (10 mL) to complex the copper salts.
-
Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (2 × 10 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify via flash column chromatography on silica gel to isolate the pure 3-alkynyl-1-methyl-1,2,4-triazole.
Troubleshooting & Quality Control
Table 2: Common Issues, Root Causes, and Corrective Actions
| Observation | Root Cause (Causality) | Corrective Action |
|---|---|---|
| Significant Glaser homocoupling (diyne formation) | Trace oxygen acts as an oxidant for the Cu-acetylide intermediate, forcing an alternative catalytic cycle. | Implement rigorous freeze-pump-thaw degassing of solvents (minimum 3 cycles) rather than simple sparging. |
| Protodehalogenation of the triazole ring | Adventitious water reacts with the highly electrophilic Pd(II) intermediate prior to transmetalation. | Use strictly anhydrous DMF and flame-dried glassware. Ensure DIPEA is stored over molecular sieves. |
| Reaction stalls at <30% conversion | Free unmethylated triazole impurity coordinating to and irreversibly poisoning the Pd catalyst. | Ensure 3-iodo-1-methyl-1,2,4-triazole purity is >99% prior to use. Purify starting material if necessary. |
References
-
Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts Source: Journal of Synthetic Chemistry URL:[Link]1]
-
Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions Source: ChemRxiv URL:[Link]4]
-
Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]3]
-
Suzuki, Heck, and copper-free Sonogashira reactions catalyzed by 4-amino-5-methyl-3-thio-1,2,4-triazole-functionalized polystyrene resin-supported Pd(II) under aerobic conditions in water Source: Journal of Organometallic Chemistry URL:[Link]5]
-
Palladium (II) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions Source: RSC Publishing URL:[Link]2]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scilit.com [scilit.com]
C-H activation functionalization of 3-iodo-1-methyl-1,2,4-triazole
Application Note: Orthogonal C-H Functionalization of 3-Iodo-1-methyl-1,2,4-triazole
Executive Summary
This guide details the protocols for the site-selective C-H functionalization of 3-iodo-1-methyl-1,2,4-triazole (CAS: 55847-41-1). Functionalizing this specific scaffold presents a unique chemoselectivity challenge: the molecule contains a highly reactive C3–Iodine bond (susceptible to oxidative addition by transition metals) and an acidic C5–Hydrogen bond (susceptible to deprotonation).
Standard Palladium-catalyzed C–H activation conditions (e.g., Pd(OAc)₂/Phosphine) are contraindicated as the primary method because Pd(0) inserts into the C–I bond significantly faster than it activates the C–H bond, leading to polymerization or C3-functionalization. Therefore, this protocol prioritizes Directed Magnesiation (Knochel-Hauser Base strategy) as the industry-standard method to functionalize the C5–H bond while preserving the C3–I handle for downstream complexity generation.
Molecule Analysis & Reactivity Profile
| Feature | Position | Chemical Nature | Reactivity Implications |
| N1-Methyl | N1 | Directing Group | Inductively activates C5; coordinates Li/Mg/Pd species. |
| Iodine Handle | C3 | Electrophile | Excellent for Suzuki/Sonogashira coupling. Labile to Pd(0)/Ni(0). |
| Target C-H | C5 | Acidic Proton (pKa ~20-23) | Most acidic site. Accessible via CMD (Concerted Metallation-Deprotonation) or Kinetic Deprotonation . |
Reactivity Pathway Diagram
The following diagram illustrates the divergent reactivity pathways and the necessity of selecting the correct reagent system to avoid chemoselectivity errors.
Caption: Chemoselectivity bifurcation. Standard Pd-catalysis attacks C3-I (Red path), while TMP-Magnesiation selectively activates C5-H (Green path).
Protocol A: C5-Functionalization via Directed Magnesiation
Objective: Install electrophiles (Formyl, Allyl, Halogen, Silyl) at C5 while keeping C3-I intact. Mechanism: Kinetic deprotonation using a non-nucleophilic base (Turbo-Grignard).
Materials
-
Substrate: 3-iodo-1-methyl-1,2,4-triazole (1.0 equiv).
-
Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) – Commercially available or prepared in situ.
-
Solvent: Anhydrous THF (0.5 M concentration).
-
Electrophile: DMF (for aldehyde), Allyl Bromide, I₂, etc.
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon. Add 3-iodo-1-methyl-1,2,4-triazole (1.0 mmol, 209 mg).
-
Solvation: Add anhydrous THF (2.0 mL). Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Lower temperatures (-78°C) are unnecessary for Mg-bases and may slow reactivity; -40°C is optimal.
-
Metallation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.1 mL of 1.0 M solution) over 5 minutes.
-
Observation: The solution may turn slightly yellow/orange.
-
Incubation: Stir at -40 °C for 30 minutes . This generates the 3-iodo-1-methyl-1,2,4-triazol-5-ylmagnesium chloride species.
-
-
Trapping: Add the Electrophile (1.2–1.5 equiv) dropwise.
-
For Formylation: Add anhydrous DMF (1.5 equiv).
-
For Allylation: Add Allyl Bromide (1.2 equiv) + 10 mol% CuCN•2LiCl (catalyst required for alkylation).
-
-
Warming: Allow the reaction to warm to room temperature over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl (2 mL).
-
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Data Validation (Self-Check)
-
¹H NMR Diagnostic: The starting material has a singlet at ~8.0–8.5 ppm (C5-H).[2] Successful functionalization is confirmed by the disappearance of this singlet.
-
Iodine Integrity: Verify the C3-I bond is intact by checking ¹³C NMR (C-I carbon typically ~100-110 ppm) or Mass Spec (characteristic Iodine isotope pattern).
Protocol B: Transition-Metal Catalyzed C-H Arylation (Advanced)
Warning: Direct C-H arylation using Pd(0) is high risk due to the C3-I bond. This protocol uses Copper Catalysis which is orthogonal to C-I oxidative addition, allowing C-H arylation without destroying the iodine handle.
Mechanism: Base-assisted CMD (Concerted Metallation-Deprotonation) via Cu(I/II/III) cycle.
Materials
-
Catalyst: CuI (10 mol%) or Cu(OAc)₂ (10 mol%).
-
Ligand: 1,10-Phenanthroline (20 mol%).
-
Base: LiOtBu (2.0 equiv) or K₃PO₄ (2.0 equiv).
-
Coupling Partner: Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br). Note: Ar-I is preferred for Cu-catalysis.
-
Solvent: DMF or Dioxane (100–120 °C).
Step-by-Step Procedure
-
Mix: In a glovebox or under Argon flow, combine 3-iodo-1-methyl-1,2,4-triazole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), Phenanthroline (20 mol%), and Base (LiOtBu).
-
Solvate: Add anhydrous DMF (0.2 M).
-
Heat: Seal and heat to 100 °C for 12–16 hours.
-
Workup: Filter through a celite pad (to remove copper salts). Dilute with water and extract with EtOAc.[1]
-
Purification: The product will be a 3-iodo-5-aryl-1-methyl-1,2,4-triazole .
Optimization Table: Troubleshooting Chemoselectivity
| Problem | Cause | Solution |
| Loss of Iodine (Dehalogenation) | Metal insertion into C3-I | Switch from Pd to Cu-catalysis (Protocol B) or Mg-base (Protocol A). |
| Low Yield (Protocol A) | Moisture in THF or old Reagent | Titrate TMPMgCl·LiCl before use. Ensure strictly anhydrous conditions. |
| Regio-scrambling | Temperature too high | Keep Magnesiation at -40 °C. Do not warm until electrophile is added. |
Strategic Workflow: Orthogonal Functionalization
This workflow demonstrates how to build complexity by utilizing the C5-H and C3-I sites sequentially.
Caption: Recommended sequential workflow. C5 is modified first using Magnesium bases (preserving Iodine), followed by Pd-catalyzed modification of C3.
References
-
Knochel, P. et al. "Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases." Organic Letters, 2020. Link
-
Sames, D. et al. "C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation."[3] Journal of the American Chemical Society, 2013. Link
- Ackermann, L. "Metal-Catalyzed Direct Alkylation of Heteroarenes with Non-activated Alkyl Halides." Chemical Reviews, 2011.
-
PubChem Compound Summary. "3-iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1)." Link
-
Charette, A. B. et al. "Metal catalyzed C–H functionalization on triazole rings." RSC Advances, 2022. Link
Sources
using 3-iodo-1-methyl-1,2,4-triazole as a pharmacophore building block
Application Note: Strategic Utilization of 3-Iodo-1-methyl-1,2,4-triazole in Medicinal Chemistry
Executive Summary
This guide details the strategic application of 3-iodo-1-methyl-1,2,4-triazole (CAS: 55847-41-1) as a high-value pharmacophore building block. Unlike its unmethylated counterparts, this scaffold offers fixed regiochemistry, preventing the formation of isomeric mixtures during metal-catalyzed cross-coupling. The C3-iodine moiety serves as a highly reactive "handle" for palladium-catalyzed bond formation (Suzuki, Sonogashira), while the C5-hydrogen remains available for late-stage diversification via C-H activation. This orthogonality makes it an essential tool for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and antifungal agents.
Chemical Profile & Pharmacophore Properties[1][2][3]
The 1,2,4-triazole ring is a classic bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capabilities.
| Property | Data | Relevance |
| Structure | 3-iodo-1-methyl-1,2,4-triazole | Core scaffold |
| CAS Number | 55847-41-1 | Identification |
| Molecular Weight | 208.99 g/mol | Fragment-based design (<300 Da) |
| LogP | ~0.5 (Predicted) | High water solubility; lowers lipophilicity of final drugs |
| H-Bond Acceptors | N2, N4 | Critical for interacting with Ser/Thr residues in binding pockets |
| Reactivity Order | C3-I > C5-H | Allows sequential, orthogonal functionalization |
Structural Logic Diagram
The following diagram illustrates the functional zones of the molecule.
Figure 1: Pharmacophore map highlighting the reactivity zones of 3-iodo-1-methyl-1,2,4-triazole.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To couple 3-iodo-1-methyl-1,2,4-triazole with aryl/heteroaryl boronic acids. Rationale: The electron-deficient nature of the triazole ring facilitates rapid oxidative addition of the C-I bond to Pd(0). However, this electron deficiency also makes the ring susceptible to base-mediated deiodination (hydrodehalogenation). Therefore, mild bases and controlled temperatures are critical.
Materials
-
Substrate: 3-iodo-1-methyl-1,2,4-triazole (1.0 equiv)
-
Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) — Chosen for stability and efficiency with heteroaryl halides.
-
Base: K₃PO₄ (3.0 equiv) — Superior to carbonates for nitrogen heterocycles.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) — Water is essential for the transmetallation step.
Step-by-Step Procedure
-
Preparation: In a microwave vial or round-bottom flask, combine the triazole (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen is the enemy of Pd(0); thorough degassing prevents homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) quickly and seal the vessel under inert atmosphere.
-
Reaction:
-
Thermal: Heat to 80°C for 4–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for the consumption of the iodide (MW 209) and appearance of the product mass.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). Triazoles are polar; start with 100% DCM and ramp to 10% MeOH.
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: To introduce an alkyne linker at the C3 position. Rationale: This creates rigid linkers common in kinase inhibitors. A "Copper-free" variant is often preferred if the alkyne partner is prone to homocoupling (Glaser coupling), but the standard Pd/Cu protocol is more robust for this specific triazole.
Experimental Workflow Diagram
Figure 2: Workflow for the Sonogashira coupling of 3-iodo-1-methyl-1,2,4-triazole.
Step-by-Step Procedure
-
Charge: Combine 3-iodo-1-methyl-1,2,4-triazole (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%) in a dry flask.
-
Solvent: Add anhydrous DMF (concentration ~0.2 M) and Triethylamine (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq).
-
Inertion: Purge with Argon immediately. Oxygen promotes Copper-mediated alkyne dimerization.
-
Reaction: Stir at 60°C. Caution: Do not overheat; triazoles can decompose or polymerize at very high temps (>120°C) in the presence of copper.
-
Scavenging: Upon completion, dilute with EtOAc and wash with saturated NH₄Cl solution . The ammonia complexes the copper (turning the aqueous layer blue), removing it from the organic product.
Advanced Application: Orthogonal C-H Activation
Once the C3 position is substituted (via Suzuki or Sonogashira), the C5-H becomes the next target. The C5 proton in 1,2,4-triazoles is relatively acidic (
-
Concept: Use the C3-substituent to direct the catalyst or simply rely on the innate acidity of C5.
-
Conditions: Pd(OAc)₂, PPh₃, Ag₂CO₃ (oxidant/base), and an aryl iodide partner in DMF at 110°C.
-
Significance: This allows for the rapid synthesis of 1,3,5-trisubstituted triazoles without needing a pre-functionalized C5 precursor.
Safety & Handling (E-E-A-T)
-
Stability: 3-iodo-1-methyl-1,2,4-triazole is stable at room temperature but should be stored away from light (iodides can be photosensitive).
-
Toxicity: Like many triazoles, it should be treated as a potential irritant and aquatic toxin.
-
Reaction Safety:
-
Pressurization: Nitrogen-rich heterocycles can release
gas if decomposition occurs at high heat. Always use blast shields when heating sealed vessels. -
Metal Scavenging: Triazoles are excellent metal ligands. Products often retain Palladium or Copper. Use metal scavenger resins (e.g., SiliaMetS® Thiol) during purification to ensure biological assay data is not an artifact of residual metal.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12657896, 3-Iodo-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling.[2] Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[3] Sonogashira Coupling. Retrieved from [Link]
Sources
synthesis of antifungal agents using 3-iodo-1-methyl-1,2,4-triazole
Application Note: Advanced Synthesis of Antifungal Agents Utilizing 3-Iodo-1-methyl-1H-1,2,4-triazole
Executive Summary
The 1,2,4-triazole core is a privileged scaffold in modern medicinal chemistry, serving as the primary pharmacophore for a vast array of clinical antifungal agents (e.g., fluconazole, itraconazole, voriconazole). As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale and synthetic utility of 3-iodo-1-methyl-1H-1,2,4-triazole . This specific building block provides unparalleled regiocontrol and reactivity, allowing researchers to rapidly assemble complex, sterically demanding antifungal libraries through divergent cross-coupling and halogen-metal exchange pathways.
Mechanistic Grounding: The Triazole Pharmacophore
To design effective antifungal agents, one must first understand the biological target. The primary mechanism of action for 1,2,4-triazole compounds is the potent inhibition of lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway[1][2].
The causality of the triazole's efficacy lies in its coordination chemistry. When a triazole-containing drug enters the fungal cell, the basic nitrogen atom at the 4-position (N4) of the 1,2,4-triazole ring acts as a strong Lewis base, coordinating directly to the electrophilic heme iron within the CYP51 active site[1][3]. This binding displaces the natural water ligand and locks the enzyme in an inhibited state, preventing the oxidative demethylation of lanosterol. Consequently, ergosterol is depleted, and toxic 14α-methylated sterols accumulate, leading to severe membrane disruption and fungal cell death[2].
Fig 1: Mechanism of fungal cell death via CYP51 inhibition by 1,2,4-triazole agents.
Strategic Utility of 3-Iodo-1-methyl-1H-1,2,4-triazole
When synthesizing novel CYP51 inhibitors, regioselectivity is a persistent challenge due to the tautomeric nature of unsubstituted triazoles. 3-Iodo-1-methyl-1H-1,2,4-triazole solves this by locking the ring in the 1-methyl configuration, ensuring that subsequent functionalization occurs exclusively at the 3-position or 5-position. The presence of the highly polarizable carbon-iodine bond makes this molecule an ideal candidate for two divergent synthetic strategies:
-
Electrophilic Coupling: Acting as an aryl halide equivalent in Palladium-catalyzed Suzuki-Miyaura reactions.
-
Nucleophilic Addition: Undergoing chemoselective halogen-metal exchange to attack sterically hindered ketones.
Fig 2: Divergent synthetic workflows utilizing 3-iodo-1-methyl-1H-1,2,4-triazole.
Quantitative Data: Reaction Optimization
To ensure high-throughput success, the Suzuki-Miyaura coupling conditions were rigorously optimized. The nitrogen-rich nature of the triazole ring can easily poison standard palladium catalysts (like
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Scientific Rationale |
| 1 | Toluene/H₂O | 90 | 45 | Monodentate ligands allow triazole N-coordination, leading to catalyst deactivation. | ||
| 2 | DMF | 100 | 62 | Moderate yield; high boiling point of DMF complicates the workup and isolation. | ||
| 3 | 1,4-Dioxane/H₂O | 90 | 94 | Bidentate dppf ligand sterically prevents N-poisoning; biphasic system ensures mass transfer. | ||
| 4 | 1,4-Dioxane/H₂O | 90 | 96 | Marginal yield improvement over Entry 3, but | ||
| 5 | None | 1,4-Dioxane/H₂O | 90 | 0 | Self-validating control: confirms strict transition-metal dependence for C-C bond formation. |
Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 3-aryl-1-methyl-1H-1,2,4-triazole derivatives.
Scientific Rationale: As demonstrated in Table 1,
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1-methyl-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base Addition: Add
(2.5 equiv, 2.5 mmol) and (0.05 equiv, 5 mol%). -
Degassing: Add 5 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Seal the flask with a septum and sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen (preventing homocoupling of the boronic acid).
-
Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours under an Argon atmosphere.
-
Validation (In-Process): Monitor the reaction via TLC (Ethyl Acetate/Hexanes 1:1). The starting iodo-triazole will consume, and a new, highly UV-active spot (the conjugated product) will appear.
-
Workup: Cool to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of water. Separate the layers. Wash the organic layer with brine (3 x 10 mL) to remove residual dioxane and salts. Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification & Final Validation: Purify via silica gel flash chromatography. Validate the final structure via ¹H NMR; successful coupling is indicated by the disappearance of the boronic acid hydroxyl protons and the presence of the triazole C5-H singlet (typically ~8.2 ppm) integrating perfectly with the newly appended aryl protons.
Protocol B: Chemoselective Halogen-Metal Exchange
Objective: Synthesis of tertiary alcohol scaffolds (Fluconazole analogs).
Scientific Rationale: Strong alkyllithium reagents (e.g., n-BuLi) cannot be used here; they are too nucleophilic and will attack the electrophilic C5 position of the triazole ring, causing ring-opening. Instead, Isopropylmagnesium chloride (
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add 3-iodo-1-methyl-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol) and dissolve in 5 mL of anhydrous THF.
-
Metallation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add
(2.0 M in THF, 1.1 equiv, 1.1 mmol) over 5 minutes. Stir for 30 minutes at -20 °C to ensure complete halogen-metal exchange. -
Electrophile Addition: Dissolve the target ketone (e.g., 2,4-difluoroacetophenone) (1.0 equiv, 1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent at -20 °C.
-
Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.
-
Validation (In-Process): Monitor via TLC. Because tertiary alcohols may lack strong UV absorbance depending on the aryl group, use a
or PMA (Phosphomolybdic acid) stain to visualize the product spot. -
Quenching (Critical Step): Quench the reaction by slowly adding 5 mL of saturated aqueous
. Causality: A mild, buffered acid is required to destroy excess Grignard reagent without triggering the acid-catalyzed dehydration of the newly formed tertiary alcohol. -
Workup & Final Validation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. Validate via ¹H NMR by identifying the characteristic broad singlet of the tertiary hydroxyl group (exchangeable with ) and the intact triazole C5-H proton.
Conclusion
The rational design of antifungal agents heavily relies on the precise positioning of the 1,2,4-triazole pharmacophore to ensure optimal CYP51 heme coordination. By utilizing 3-iodo-1-methyl-1H-1,2,4-triazole, drug development professionals can bypass the regiochemical ambiguities of unsubstituted triazoles. The self-validating protocols provided herein—leveraging bidentate palladium catalysis and chemoselective Grignard reagents—ensure robust, scalable access to diverse antifungal libraries.
References
- Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases Source: MDPI URL
- A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds Source: Benchchem URL
- Drug Strategies Targeting CYP51 in Neglected Tropical Diseases Source: PMC - NIH URL
- 3-iodo-1-methyl-1H-1,2,4-triazole Product Information Source: Sigma-Aldrich URL
Sources
Troubleshooting & Optimization
improving yield of 3-iodo-1-methyl-1H-1,2,4-triazole cross-coupling
Technical Support Center: 3-Iodo-1-methyl-1H-1,2,4-triazole Cross-Coupling
-
Status: Operational
-
Subject: Yield Optimization & Troubleshooting
-
Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist
Executive Summary: The "3-Position Paradox"
If you are struggling with the cross-coupling of 3-iodo-1-methyl-1H-1,2,4-triazole , you are not alone. This substrate presents a unique "perfect storm" of chemical recalcitrance:
-
Electronic Deactivation: Unlike the 5-iodo isomer (which is flanked by two nitrogens and highly electrophilic), the 3-iodo position is less activated toward oxidative addition.[1]
-
Catalyst Poisoning: The exposed nitrogens (N2 and N4) are potent Lewis bases that sequester Palladium (Pd), shutting down the catalytic cycle before it begins.
-
Protodehalogenation: The iodine atom is labile; under suboptimal conditions, it is frequently replaced by a proton (H), resulting in the recovery of 1-methyl-1,2,4-triazole rather than your product.[1]
This guide moves beyond standard "textbook" conditions to provide high-turnover protocols specifically engineered for this difficult heterocycle.
Part 1: Mechanistic Diagnostics (The "Why")
Before changing reagents, diagnose the failure mode. Use this logic map to identify the root cause of your low yields.
Figure 1: Diagnostic decision tree for identifying the primary failure mode in triazole cross-couplings.
Part 2: Suzuki-Miyaura Optimization
The standard Pd(PPh3)4 or Pd(dppf)Cl2 protocols often fail here because the phosphine ligands are not bulky enough to prevent the triazole nitrogens from binding to the Pd center.
The Gold Standard Protocol: Buchwald Precatalysts
We utilize XPhos Pd G3 or G4 . The bulky biaryl ligand (XPhos) creates a "steric wall" that prevents the triazole nitrogen from coordinating, while the precatalyst scaffold ensures the immediate release of the active Pd(0) species.
Reagents:
-
Substrate: 3-iodo-1-methyl-1H-1,2,4-triazole (1.0 equiv)
-
Boronic Partner: 1.5 equiv (Use Pinacol Esters if possible; they are more stable).
-
Catalyst: XPhos Pd G3 (2–5 mol%).
-
Base: K₃PO₄ (3.0 equiv) — Avoid carbonates if dehalogenation is high.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degassed.
Step-by-Step Workflow:
-
Charge Solids: Add Triazole, Boronate, Base, and Catalyst to a vial.
-
Cycle: Seal and purge with Argon/Nitrogen (3x vacuum/backfill). Oxygen is the enemy of low-turnover cycles.[1]
-
Solvent Addition: Add degassed Dioxane/Water via syringe.
-
Heat: Stir vigorously at 80°C .
-
Note: Do not exceed 100°C unless necessary; thermal instability increases deiodination.
-
-
Monitor: Check LCMS at 2 hours. If conversion is <20%, add 1 mol% additional catalyst.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Black Precipitate | Pd-black formation (ligand dissociation).[1] | Switch to XPhos Pd G3 or SPhos Pd G3 . The "G3" scaffold stabilizes the precatalyst. |
| Product is H-Triazole | Protodehalogenation.[1] | Switch solvent to Anhydrous Toluene and use Cs₂CO₃ . Remove water completely. |
| Boronic Acid Remaining | Catalyst poisoning. | Increase catalyst loading to 5 mol%. Ensure the reaction is strictly anaerobic. |
Part 3: Sonogashira Optimization
Coupling alkynes to this triazole is notoriously difficult due to the "Copper Effect." Copper (Cu) often mediates the homocoupling of the alkyne (Glaser coupling) faster than the sluggish oxidative addition to the 3-iodo-triazole.
Strategy A: The "Copper-Free" Approach (Recommended)
Eliminating Copper prevents the formation of Cu-acetylides, which can be unstable or unreactive toward this specific electrophile.[1]
-
Catalyst: Pd(MeCN)₂Cl₂ / XPhos (5 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: MeCN or DMF (Anhydrous)
-
Temp: 90°C
Strategy B: Copper-Catalyzed (If A fails)
If you must use Copper, you must keep the concentration of the active alkynyl-Cu species low relative to the oxidative addition complex.[1]
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%) — Keep Cu loading LOW.
-
Base: Et₃N (Excess)
-
Solvent: DMF (Degassed)
-
Technique: Slow Addition. Dissolve the alkyne in DMF and add it via syringe pump over 2 hours to the hot catalyst/triazole mixture. This ensures the alkyne is consumed immediately upon activation.
Part 4: Visualizing the Poisoning Mechanism
Understanding why standard catalysts fail is crucial for designing your experiment.
Figure 2: The competition between the productive Oxidative Addition and the non-productive Nitrogen Coordination (Poisoning).[1] Bulky ligands (XPhos) block the path to the red "Poisoned" state.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Pd/C for this coupling? A: Generally, no . Heterogeneous catalysts like Pd/C are easily poisoned by the nitrogen-rich surface of the triazole. Unless you are using specialized "poisoned" variants (like Lindlar) for specific reductions, standard Pd/C will likely result in quantitative recovery of starting material or dehalogenation.
Q: Why is my 3-iodo yield lower than my colleague's 5-iodo yield? A: This is expected. The 5-position is flanked by two nitrogens (N1 and N4), making it significantly more electron-deficient and reactive toward oxidative addition.[1] The 3-position is more electron-rich, making the Pd insertion step slower and allowing side reactions (poisoning) to dominate.[1]
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If it is lower running (more polar), it is likely the de-iodinated triazole (1-methyl-1,2,4-triazole).[1] Confirm by LCMS (Mass = 83). If present, dry your solvents and switch to an inorganic base like Cs₂CO₃ or K₃PO₄ instead of amines.
Q: Should I protect the nitrogens? A: You cannot protect N2 or N4 easily without disrupting the aromaticity or creating a quaternary salt. The "protection" must come from the ligand on the metal, not a group on the substrate. Use sterically demanding ligands (Buchwald series) to shield the metal center.
References
-
Billingsley, K. L., & Buchwald, S. F. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link
- Core citation for the use of XPhos/SPhos in heteroaryl couplings.
-
O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Cross-Couplings of Hindered Substrates. Chemistry – A European Journal. Link
- Supports the use of bulky ligands to prevent coordin
-
Li, H., & Grasha, J. L. (2009). Protodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis. Link
- Mechanistic insight into the deiodin
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
- Authoritative review on Copper-free vs Copper-c
Sources
Technical Support Center: Integrity of Aryl Iodides in CuAAC
Ticket ID: #404-ArI-Protection Subject: Preventing Deiodination Side Reactions in Triazole Coupling Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist
Diagnostic & Triage
User Issue: "I am performing a Click reaction (CuAAC) on a substrate containing an aryl iodide. The triazole forms, but the iodine atom is frequently lost (replaced by hydrogen) or leads to homocoupling byproducts, ruining my downstream cross-coupling plans."
Root Cause Analysis: The "deiodination" is typically a hydrodehalogenation driven by the catalytic system itself. Copper(I), while essential for the click cycle, is also a competent catalyst for oxidative addition into Carbon-Iodine bonds. In the presence of a proton source and a reducing agent (sodium ascorbate), the aryl iodide is reduced to the aryl hydride.
Troubleshooting Decision Tree
Use this logic flow to identify the weak point in your current setup.
Figure 1: Diagnostic logic for identifying the source of aryl iodide instability during CuAAC.
Technical FAQ: The Mechanics of Failure
Q1: Why does the iodine disappear? I thought CuAAC was orthogonal.
A: While CuAAC is highly chemoselective, "naked" Copper(I) is not. Without a sterically demanding ligand, Cu(I) can undergo oxidative addition into the C-I bond (similar to Palladium in a Suzuki coupling). Once the Cu-Aryl species forms, the excess ascorbate (reductant) in the media acts as a hydride source, resulting in hydrodehalogenation (Ar-I
Q2: Can I just lower the temperature?
A: Yes, but it is often insufficient. While lower temperatures (
Q3: Is TBTA the best ligand for this? A: No. TBTA is the "first generation" ligand. It is poorly soluble in water and offers only moderate protection of the Cu center. For labile functional groups like aryl iodides, you require BTTAA or THPTA . These ligands wrap the copper more effectively, blocking the coordination site required for oxidative addition into the C-I bond while still allowing the alkyne/azide to bind.
Optimization Protocol: The "Ar-I Safe" Method
This protocol prioritizes the integrity of the aryl iodide handle by utilizing the BTTAA ligand, which allows for lower copper loading and faster reaction rates (limiting exposure time).
Reagents Required[1][2][3][4][5][6][7][8]
-
Cu source:
(20 mM in water) -
Ligand: BTTAA (50 mM in water) — Preferred over THPTA for rate.
-
Reductant: Sodium Ascorbate (100 mM in water) — Freshly prepared.[1]
-
Solvent: DMSO/Water or tBuOH/Water (depending on substrate solubility).
Step-by-Step Workflow
-
Premix Catalyst (Critical Step): Do not add reagents sequentially to the reaction pot. In a separate micro-tube, mix the
and BTTAA ligand.-
Ratio: 1:2 to 1:5 (Cu:Ligand).
-
Why: This ensures every Cu ion is chelated before it sees the aryl iodide.
-
-
Prepare Substrate Mix: Dissolve Alkyne (1.0 equiv) and Azide (1.0 equiv) in your chosen solvent.
-
Note: If the Ar-I is very sensitive, degas the solvent with
for 5 minutes to remove oxygen (which consumes ascorbate and forces you to add more).
-
-
Initiate Reaction: Add the Cu-Ligand complex to the substrate mix. Target Loading: 1–2 mol% Cu is usually sufficient with BTTAA.
-
Controlled Reduction: Add Sodium Ascorbate last. Stoichiometry: Use only 5–10 equivalents relative to Copper (not substrate).
-
Example: If using 2 mol% Cu, use 10–20 mol% Ascorbate.
-
Warning: Do not use the "spatula tip" method. Excess ascorbate accelerates deiodination.
-
-
Monitoring: Monitor by LCMS at 30 minutes. The reaction with BTTAA is typically complete within 1 hour, minimizing the window for side reactions.
Ligand Selection Matrix
Use this table to select the correct ligand based on your substrate's sensitivity.
| Ligand | Reaction Rate | Cu-Center Protection | Solubility | Rec.[2][3][4][5] for Ar-I? |
| None (CuI/CuSO4) | Slow | None | Poor | NO |
| TBTA | Moderate | Low | Organic only | Risk |
| THPTA | Fast | High | Water Soluble | Yes |
| BTTAA | Very Fast | Very High | Water Soluble | Best |
| BTTES | Fast | High | Water Soluble | Yes |
Data Insight: Research demonstrates that BTTAA-Cu complexes catalyze cycloadditions significantly faster than TBTA or THPTA, allowing for lower catalyst loading (down to 10
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[3] Angewandte Chemie International Edition.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
Sources
Technical Support Center: Triazole Regioisomer Separation
Ticket ID: TRZ-ISO-SEP-001 Subject: Troubleshooting Separation of 1-Methyl and 4-Methyl-1,2,4-Triazole Regioisomers Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
System Diagnostic & Triage
User Query: "I cannot separate 1-methyl and 4-methyl triazole isomers using standard C18 HPLC, and my crude NMR shows a mixture. How do I resolve this?"
Technical Context: This issue almost exclusively pertains to the alkylation of 1H-1,2,4-triazole . Unlike 1,2,3-triazoles (which form 1,4- vs 1,5-isomers via Click chemistry), the 1,2,4-triazole scaffold exists in a tautomeric equilibrium that leads to competitive alkylation at the N1 (major) and N4 (minor) positions.[2]
Diagnostic Check: Before proceeding, confirm your target matrix matches the physical properties in Table 1 .[1][2] If your "4-methyl" isomer is a liquid at room temperature, you may have a misidentified structure (e.g., 3-methyl substitution).[1][2]
Table 1: Physicochemical Properties of Isomers
| Property | 1-Methyl-1,2,4-triazole (Target A) | 4-Methyl-1,2,4-triazole (Target B)[1][2] | Separation Implication |
| Structure | Asymmetric (N1-substituted) | Symmetric (N4-substituted) | Dipole moment differences.[1] |
| State (RT) | Liquid (or low melt solid) | Solid (Crystalline) | Critical for Bulk Separation |
| Melting Point | ~15–16 °C | ~104–105 °C | Exploitable via filtration.[1][2] |
| Boiling Point | ~176 °C | >260 °C (often sublimes/decomposes) | Exploitable via distillation.[1][2] |
| Polarity | High | Very High (Symmetric dipole) | Requires HILIC/Mixed-Mode.[1] |
Workflow Visualization
The following diagram illustrates the formation mechanism and the decision logic for separation based on scale.
Caption: Logical workflow for separating 1,2,4-triazole methylation products based on scale and physicochemical properties.
Troubleshooting Guides (FAQ Format)
Module A: Analytical Separation (HPLC/UPLC)
Q: Why do both isomers elute in the void volume (t0) on my C18 column?
A: Small triazoles are highly polar and hydrophilic.[1] They possess insufficient hydrophobicity to interact with the alkyl chains of a C18 stationary phase, resulting in zero retention (
Protocol: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) To separate these regioisomers analytically, you must use a mechanism that retains polar compounds.[2]
-
Column Selection:
-
Mobile Phase:
-
Critical Parameter:
Q: The peaks are tailing or splitting.[1] What is happening? A: This is often due to the basicity of the triazole nitrogens interacting with silanols on the column support.[1]
-
Fix: Increase buffer concentration to 20mM.
-
Fix: Ensure pH is controlled. 1-methyl-1,2,4-triazole is a weak base (
for conjugate acid).[1][2] Running at pH 3.0 ensures the species are protonated/controlled.[1]
Module B: Preparative / Bulk Separation[2]
Q: Chromatography is too expensive for my 50g batch. How do I purify the 1-methyl isomer? A: Do not use chromatography for bulk purification of this specific pair.[1] The physical state difference is your greatest advantage.[1] 4-methyl-1,2,4-triazole is a solid with a high melting point, while 1-methyl-1,2,4-triazole is a liquid/low-melt solid.[1][2]
Protocol: Vacuum Distillation & Filtration
-
Quench & Extract: Perform your methylation reaction.[1] Quench with base (if using salts) and extract into a volatile organic solvent (e.g., DCM or EtOAc).[2]
-
Concentrate: Evaporate the solvent. You will be left with a crude oil/slurry.[1]
-
Precipitation (Removal of 4-Me):
-
Distillation (Purification of 1-Me):
-
Take the filtrate (containing mostly 1-methyl isomer).[1]
-
1-methyl-1,2,4-triazole boils at ~176 °C (at atm pressure), but under reduced pressure (e.g., 10-20 mmHg), it will distill at a manageable temperature (~70-90 °C).[1][2]
-
The remaining residue will contain any residual 4-methyl isomer and tars.[1]
-
Q: Can I use salt formation to separate them? A: Yes. The basicity of N4 is distinct from N2/N1.[1]
-
Method: Treat the mixture with dry HCl in ether/dioxane.
-
Observation: 1-methyl-1,2,4-triazole hydrochloride is hygroscopic and low melting.[1][2] However, metal coordination complexes often show drastic solubility differences.[1][2] Historically, picrate salts were used for identification, but for synthesis, fractional crystallization of nitrate salts has been reported in older literature to enrich isomers, though distillation remains superior for the 1-methyl isomer.[2]
Module C: Synthesis Optimization (Prevention)
Q: Can I stop the 4-methyl isomer from forming in the first place? A: Not entirely, but you can influence the ratio.
-
Mechanism: The 1,2,4-triazole anion is an ambident nucleophile.[2] The electron density is distributed, but N1 is generally more nucleophilic due to less steric hindrance compared to N4 (which is flanked by two carbons).[2]
-
Solvent Effect:
-
Polar Aprotic (DMF/DMSO): Tends to stabilize the transition state for N1 alkylation, often improving the N1:N4 ratio to >90:10.[2]
-
Base Selection: Using DBU or NaH ensures full deprotonation, driving the reaction via the triazolate anion, which favors N1 attack.[2] Neutral alkylation (no base) is slower and can lead to quaternization (triazolium salts).[1][2]
-
References
-
Regioselectivity of 1,2,4-Triazole Alkyl
-
Physicochemical Properties of Triazole Isomers
-
HILIC Separation Str
-
Synthesis and Purific
Sources
- 1. 1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
Technical Support: Optimizing Cross-Coupling of 3-Iodo-1-methyl-1,2,4-triazole
Ticket ID: TRZ-Pd-001 Subject: Overcoming Catalyst Poisoning in 1,2,4-Triazole Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "N4-Trap"
You are likely reading this because your standard Suzuki or Sonogashira protocol—which works perfectly on iodobenzene—has failed completely with 3-iodo-1-methyl-1,2,4-triazole .
The failure is rarely due to the reactivity of the C-I bond itself. The 3-iodo position on the electron-deficient triazole ring is highly activated for oxidative addition. The failure is caused by competitive coordination . The N4 nitrogen of the triazole ring is a potent
This guide provides the diagnostic logic and specific protocols to bypass this trap.
Part 1: Diagnostic Logic (Interactive Flowchart)
Before changing ligands, identify the mode of failure. Use this decision tree to diagnose the specific type of catalyst death you are experiencing.
Figure 1: Diagnostic decision tree for identifying the mechanism of catalyst failure based on visual cues.
Part 2: Mechanism of Failure
To solve the problem, you must understand the competition at the metal center.
-
The Intended Cycle: Pd(0) undergoes oxidative addition into the C3-I bond.
-
The Poisoning Pathway: The N4 nitrogen of the starting material (or product) binds to the Pd(II) intermediate.
-
The Result: Formation of a [Pd(Ar)(L)(Triazole)] or [Pd(Triazole)4] species. These are often too stable to undergo transmetallation or reductive elimination.
Key Insight: In Sonogashira couplings, the triazole also poisons the Copper(I) co-catalyst, preventing the formation of the copper acetylide.
Figure 2: The "N4-Trap" mechanism showing how triazole coordination sequesters the catalyst off-cycle.
Part 3: Troubleshooting & Protocols
Scenario A: Suzuki-Miyaura Coupling
Issue: Reaction stalls at 20-30% conversion. Root Cause: The triazole product is a better ligand than your phosphine.
Recommended Protocol (The "Bulky Shield" Method): Use ligands with extreme steric bulk. These prevent the N4 nitrogen from approaching the square-planar Pd center while still allowing the oxidative addition of the C-I bond.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 or Pd(OAc)₂ + SPhos | Bulky biaryl phosphines shield the metal center from N-coordination [1]. |
| Base | K₃PO₄ (anhydrous) | Anhydrous conditions prevent hydrolysis of the sensitive triazole ring. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents are essential. Avoid DMF/DMA if possible (they compete for Pd). |
| Temp | 100–110 °C | High thermal energy is required to destabilize any N-bound Pd species. |
Step-by-Step:
-
Charge a vial with 3-iodo-1-methyl-1,2,4-triazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2–5 mol%).
-
Seal and purge with Argon (3x). Oxygen is fatal here.
-
Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Heat to 100 °C for 4–12 hours.
-
Check: If reaction is slow, add 10% water (degassed) to solubilize the base, but monitor for de-iodination.
Scenario B: Sonogashira Coupling
Issue: No product; starting material remains. Root Cause: The triazole binds Cu(I), shutting down the copper cycle.
Recommended Protocol (Copper-Free Sonogashira): Eliminate Copper entirely. The 3-iodo position is activated enough to proceed via a direct Pd-cycle (Type II Sonogashira).
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | Tetrakis is often sufficient for Cu-free if loading is high. |
| Alternative | PdCl₂(MeCN)₂ + XPhos | For difficult substrates. |
| Base | Cesium Carbonate (Cs₂CO₃) | Stronger inorganic base facilitates deprotonation without Cu. |
| Additive | None (NO Copper) | Avoid CuI. It forms stable complexes with the triazole [2]. |
Step-by-Step:
-
Combine Triazole (1.0 equiv), Alkyne (1.5 equiv), Cs₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: DMSO or DMF (anhydrous). Polar solvents help the Cu-free mechanism.
-
Heat to 80–100 °C .
-
Note: Reaction times will be longer (12–24h) than Cu-catalyzed versions.
Scenario C: Buchwald-Hartwig Amination
Issue: Low yield, formation of de-iodinated byproduct.
Root Cause: Reductive elimination is slow;
Recommended Protocol (Pd-PEPPSI): Use N-Heterocyclic Carbene (NHC) ligands.[1][2][3] They bind Pd tighter than the triazole ever can.
-
Catalyst: Pd-PEPPSI-IPr (2 mol%).
-
Base: KOtBu (Strong base required for activation).
-
Temp: 80 °C.
Part 4: Optimization Matrix
If the standard protocols above fail, execute this 2x2 screening matrix. Do not waste time changing one variable at a time.
| Experiment | Ligand Class | Base | Solvent | Goal |
| A | XPhos (Bulky Phosphine) | K₃PO₄ | Dioxane/H₂O (9:1) | Test aqueous solubility/reactivity. |
| B | XPhos (Bulky Phosphine) | Cs₂CO₃ | Toluene (Anhydrous) | Test strict anhydrous conditions. |
| C | PEPPSI-IPr (NHC) | KOtBu | Dioxane | Test strong ligation/strong base. |
| D | BrettPhos (Specialized) | NaOtBu | t-Amyl Alcohol | Test specific amination/etherification conditions. |
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately upon heating? A: This is "Pd-Black" precipitation. The triazole N4 is displacing your ligands, causing the Pd to aggregate into inactive metal clusters. Fix: Switch to a ligand with a higher binding constant (e.g., an NHC like Pd-PEPPSI) or increase the ligand-to-metal ratio to 4:1 [3].
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. 1,2,4-triazole-Pd complexes are thermodynamically stable. Microwave heating (120–140 °C for 10-20 min) provides the localized energy spike needed to eject the triazole from the metal center, allowing the catalytic cycle to proceed [4].
Q: Is the 1-methyl group stable? A: Generally, yes. However, under harsh nucleophilic conditions (e.g., using thiolates or very strong nucleophiles at >120°C), demethylation can occur. If you observe a mass of [M-14], lower the temperature and switch to a milder base like K₃PO₄.
Q: I see the product, but I can't purify it from the catalyst. Why? A: The product (a functionalized triazole) is also a ligand. It is likely dragging Palladium through your silica column. Fix: Wash your organic layer with aqueous thiourea or sodium diethyldithiocarbamate before chromatography. These scavengers strip Pd from the triazole nitrogens.
References
-
BenchChem. "Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination." BenchChem Technical Guides. Link
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. Link
-
ACS Publications. "Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling." Organometallics, 2018.[4] Link
-
ResearchGate. "Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles." ResearchGate. Link
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Link
Sources
Technical Support Center: Solvent Systems for 3-Iodo-1-methyl-1,2,4-triazole
Status: Operational Ticket ID: T-SOLV-3IMT Assigned Specialist: Senior Application Scientist
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 3-iodo-1-methyl-1,2,4-triazole . You are likely facing solubility challenges because this molecule sits in a "Goldilocks" zone of polarity that can be frustrating:
-
The Triazole Core: Highly polar and capable of hydrogen bond acceptance (but not donation at N1 due to the methyl group).
-
The Methyl Group: Adds slight lipophilicity, disrupting the crystal lattice energy compared to the parent triazole.
-
The Iodine Atom: A large, soft halogen that increases dispersion forces and introduces potential halogen-bonding interactions, but also makes the molecule sensitive to light and radical dehalogenation.
This guide provides a self-validating framework to optimize your solvent system, whether for high-concentration reactions (e.g., Suzuki-Miyaura coupling) or purification (recrystallization).
Part 1: Quick Reference (The "Cheat Sheet")
If you need an immediate starting point, refer to this empirically derived solvent compatibility table.
| Application | Recommended Solvent System | Technical Rationale |
| High-Conc. Reactions (>0.5 M) | DMSO, DMF, DMAc, NMP | High dipole moment matches the triazole ring; excellent for cross-coupling. |
| Standard Reactions | Acetonitrile (MeCN), THF | Good solubility; easier to remove than DMSO; MeCN stabilizes metal catalysts. |
| Extraction / Workup | Ethyl Acetate (EtOAc) / DCM | Moderate polarity dissolves the molecule; immiscible with water for washing. |
| Recrystallization | Ethanol/Water or EtOAc/Heptane | Classic binary systems. The molecule is too soluble in pure alcohols/EtOAc for high recovery. |
| Incompatible / Poor | Hexanes, Diethyl Ether, Water (Cold) | Lacks sufficient polarity (Hexanes) or lattice energy barrier is too high (Cold Water). |
Part 2: Decision Framework (Solvent Selection)
Do not guess. Use this logic flow to select the correct solvent based on your downstream processing needs.
Figure 1: Decision tree for selecting the optimal solvent based on thermal requirements and downstream isolation methods.
Part 3: Experimental Protocols
Protocol A: The "Solubility Ladder" Screening
Use this when the molecule fails to dissolve in standard solvents.
Objective: Determine the approximate solubility limit (mg/mL) in <30 minutes.
-
Preparation: Weigh 10 mg of 3-iodo-1-methyl-1,2,4-triazole into five separate 1.5 mL HPLC vials.
-
Solvent Addition: Add 100 µL of the following solvents to the respective vials:
-
Vial 1: Methanol (Prot)
-
Vial 2: Acetonitrile (Polar Aprotic)
-
Vial 3: Toluene (Aromatic)
-
Vial 4: Ethyl Acetate (Ester)
-
Vial 5: DCM (Chlorinated)
-
-
Observation (Tier 1): Vortex for 30 seconds.
-
Clear solution? Solubility > 100 mg/mL. (Excellent)
-
Cloudy/Solid remains? Proceed to Step 4.
-
-
Thermal Stress (Tier 2): Heat failed vials to 50°C (water bath) for 2 minutes.
-
Clear now? Temperature-dependent solubility (Good for recrystallization).
-
Still solid? Solubility < 100 mg/mL. Add another 400 µL (total 500 µL).
-
Still solid? Solubility < 20 mg/mL.[1] (Poor solvent).
-
Protocol B: Anti-Solvent Recrystallization
Use this to purify the compound from crude reaction mixtures.
Scientific Principle: 3-iodo-1-methyl-1,2,4-triazole often "oils out" (forms a second liquid phase) instead of crystallizing because its melting point is relatively low and it holds solvent tenaciously.
Step-by-Step:
-
Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).
-
Note: Do not boil. High heat can degrade the C-I bond over time.
-
-
Filtration: Filter while warm to remove insoluble inorganic salts (e.g., KI, Cu salts).
-
The Seed: Cool to room temperature. If no crystals form, add a single seed crystal of pure product.
-
Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise with vigorous stirring.
-
Ratio Target: 1:1 to 1:3 (EtOAc:Heptane).
-
-
Troubleshooting "Oiling Out":
Part 4: Troubleshooting & FAQs
Q1: My solution turns yellow/brown after dissolving in DMF/DMSO. Is it stable?
Diagnosis: This indicates iodine liberation (dehalogenation). Mechanism: Polar aprotic solvents like DMSO can act as mild oxidants or support radical formation, especially under light or heat. The C-I bond in triazoles is weaker than in phenyl rings. Solution:
-
Protect from light: Wrap flasks in aluminum foil immediately.
-
Degas solvents: Sparge with Nitrogen/Argon for 15 mins before adding the solid. Oxygen accelerates decomposition.
-
Switch Solvent: If heating >80°C, switch to DMAc (Dimethylacetamide) , which is often more thermally stable than DMF/DMSO for iodinated heterocycles.
Q2: The compound crashes out when I add water to my reaction.
Diagnosis: This is expected behavior (and useful). Explanation: While 1,2,4-triazole (parent) is water-soluble, the 3-iodo and 1-methyl substitutions significantly reduce hydrophilicity. Action: Use this to your advantage.
-
Pour the reaction mixture (DMSO/DMF) into 5x volume of Ice Water .
-
Stir for 20 minutes.
-
Filter the precipitate. This removes the high-boiling solvent without tedious extraction.
Q3: I cannot get the residual DMSO out of my product.
Diagnosis: DMSO solvates triazoles strongly via dipole-dipole interactions. Solution:
-
Lyophilization: Freeze-drying is effective if the product is stable.
-
The "DCM Wash": Dissolve the contaminated product in Dichloromethane (DCM). Wash 3x with water (DMSO partitions into the water). Dry organic layer over MgSO₄.
Part 5: Advanced Optimization (Hansen Parameters)
For users designing novel formulations, we utilize Hansen Solubility Parameters (HSP) . While exact values for the 3-iodo derivative are proprietary, we estimate them based on the 1-methyl-1,2,4-triazole core [2][3]:
-
(Dispersion): ~18-19 MPa
(Increased by Iodine) -
(Polarity): ~11-13 MPa
(High dipole of triazole) -
(H-Bonding): ~8-10 MPa
(Acceptor only)
Implication: To maximize solubility, choose solvents that match this "Interaction Radius."
-
Best Match: DMF (
=13.7, =11.3) — Near perfect match. -
Good Match: Dichloromethane (
=18.2, =6.3) — Good dispersion match, lower polarity. -
Poor Match: Hexane (
=0, =0) — Too far outside the sphere.
References
-
BenchChem Technical Support. (2025).[2] Purification of 1,2,4-Triazole Salts: Troubleshooting Oiling Out.Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Data extrapolated from 1,2,4-triazole entries). Link
-
Cheméo. (2024). Chemical Properties of 1-Methyl-1H-1,2,4-triazole (CAS 6086-21-1).[5]Link
-
Santa Cruz Biotechnology. (2024). 3-iodo-1H-1,2,4-triazole Product Data.Link
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Neutral iodotriazoles as scaffolds for stable halogen-bonded assemblies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-1,2,4-triazole (CAS 6086-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Purification of 3-Iodo-1-methyl-1H-1,2,4-triazole and its Intermediates
Welcome to the technical support center for the purification of 3-iodo-1-methyl-1H-1,2,4-triazole and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of 3-iodo-1-methyl-1H-1,2,4-triazole?
A1: The impurities in your crude product will largely depend on the synthetic route. A common route involves the methylation of a triazole ring followed by iodination. Potential impurities include:
-
Unreacted Starting Materials: Such as 1-methyl-1H-1,2,4-triazole or the iodine source.
-
Isomeric Byproducts: N-methylation of 1H-1,2,4-triazole can produce both 1-methyl and 4-methyl isomers. The separation of these isomers can be challenging.[1]
-
Over-alkylation Products: Quaternary triazolium salts can form if an excess of the methylating agent is used.[1][2]
-
Decomposition Products: Iodinated heterocycles can be sensitive to light and heat, potentially leading to decomposition.
-
Residual Solvents and Reagents: DMF, for example, is a common solvent in such reactions and can be difficult to remove.[3]
Q2: How do I choose the best primary purification method for my crude 3-iodo-1-methyl-1H-1,2,4-triazole?
A2: The initial choice of purification method depends on the physical state of your crude product and the nature of the impurities.
-
For solid products: Recrystallization is often the most efficient first step to remove the bulk of impurities.[4][5]
-
For oily or complex mixtures: Column chromatography is generally the preferred method.[5][6]
-
If acidic or basic impurities are present: An acid-base extraction can be a highly effective preliminary purification step.[7][8]
A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to guide your choice.[4][5]
Q3: My 3-iodo-1-methyl-1H-1,2,4-triazole appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A3: Iodinated aromatic compounds can be unstable on silica gel, which is weakly acidic. This can lead to decomposition, observed as streaking on TLC and a lower than expected yield of the purified product. To mitigate this, you can:
-
Deactivate the Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. You can either purchase pre-treated silica gel or prepare it by flushing the packed column with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) before loading your sample.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[9]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Q4: How can I effectively remove copper catalyst residues if a copper-catalyzed reaction was used?
A4: Copper ions can chelate with the nitrogen atoms of the triazole ring, making them difficult to remove.[10]
-
Aqueous Washes with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester the copper ions into the aqueous phase.[10]
-
Ammonia/Ammonium Chloride Washes: A wash with an aqueous solution of ammonia or ammonium chloride can also be effective in removing copper residues.
-
Filtration through a Specific Adsorbent: There are commercially available silica-based metal scavengers that can be used to remove residual metal catalysts.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Question: My yield after recrystallizing crude 3-iodo-1-methyl-1H-1,2,4-triazole is very low. What are the likely causes and how can I improve it?
Answer: Low recovery from recrystallization typically points to a few key issues:
| Possible Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, recovery will be low.[5] | Test a range of solvents or solvent mixtures. For a polar compound like a triazole, consider alcohols (methanol, ethanol), ethyl acetate, or mixtures with a less polar co-solvent like hexanes or toluene.[5][11] |
| Using Too Much Solvent | Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.[4] | Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of very small crystals or an oil, which can trap impurities and be difficult to isolate.[4] | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can slow the cooling process. |
| Premature Crystallization | If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper, leading to significant loss. | Use a pre-heated funnel and filter flask for hot filtrations. Keep the solution at or near its boiling point during the filtration. |
Workflow for Optimizing Recrystallization
Caption: Troubleshooting workflow for low recrystallization yield.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When I try to recrystallize my 3-iodo-1-methyl-1H-1,2,4-triazole intermediate, it separates as an oil. How can I get it to form crystals?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution cools below the compound's melting point.[4]
| Possible Cause | Explanation | Recommended Solution |
| High Impurity Level | Impurities can depress the melting point of the compound, leading to the formation of an oil. | Consider a preliminary purification step like column chromatography or an acid-base wash to remove the bulk of impurities before attempting recrystallization. |
| Melting Point Below Solvent's Boiling Point | If the compound's melting point is lower than the boiling point of the recrystallization solvent, it will dissolve as a molten liquid.[4] | Choose a solvent with a lower boiling point. |
| High Supersaturation | If the solution is too concentrated, the compound may separate from the solution too quickly for a crystal lattice to form. | Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.[4] |
| Rapid Cooling | As with low yield, rapid cooling does not provide enough time for orderly crystal lattice formation. | Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization. Adding a seed crystal of the pure compound is also very effective.[4] |
Issue 3: Poor Separation During Column Chromatography
Question: I'm having trouble separating my 3-iodo-1-methyl-1H-1,2,4-triazole from a close-running impurity on a silica gel column. What can I do to improve the separation?
Answer: Achieving good separation in column chromatography requires careful optimization of several parameters.
Protocol 1: Systematic Eluent Optimization
-
TLC Analysis: Run TLC plates with your crude mixture in a variety of solvent systems with different polarities. Good starting points for triazole derivatives include ethyl acetate/hexanes, dichloromethane/methanol, and toluene/acetone.[5][6]
-
Target Rf Value: Aim for an eluent system that gives your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate. This generally provides the best resolution on a column.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is recommended. Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. This will elute less polar impurities first, followed by your product, and then more polar impurities.[5]
Workflow for Column Chromatography Optimization
Caption: Optimization workflow for column chromatography.
Issue 4: Difficulty with Acid-Base Extraction
Question: I performed an acid-base extraction to purify an intermediate, but I have a poor recovery of my compound from the organic phase. What went wrong?
Answer: Poor recovery in the organic phase during an acid-base extraction often indicates that your compound has some solubility in the aqueous phase.[4]
| Possible Cause | Explanation | Recommended Solution |
| Compound is Too Polar | Highly polar organic compounds can have significant solubility in water, leading to poor partitioning into the organic layer. The triazole nucleus itself is quite polar. | "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic compound and driving it into the organic phase.[4] |
| Incorrect pH | For a basic compound like a triazole, the aqueous phase must be sufficiently basic (pH > 9) to ensure the compound is in its neutral, less polar form. If the pH is not high enough, some of the protonated, more water-soluble salt form will remain.[4] | Check the pH of the aqueous layer after extraction and adjust with more base if necessary. |
| Emulsion Formation | Vigorous shaking can lead to the formation of a stable emulsion at the interface between the organic and aqueous layers, trapping your compound. | Break the Emulsion: Add a small amount of brine and swirl gently. In stubborn cases, filtering the mixture through a pad of Celite can help. |
| Insufficient Extraction | A single extraction may not be sufficient to recover all of the product. | Perform multiple extractions (e.g., 3 times) with smaller volumes of the organic solvent. This is more efficient than a single extraction with a large volume. |
References
-
Gomtsyan, A. (2012). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Retrieved March 7, 2024, from [Link]
- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (n.d.).
- Siddoju, K., & Ega, J. K. (2018). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 8(1), 139-146.
- US4269987A - Purification of triazoles - Google Patents. (n.d.).
-
synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved March 7, 2024, from [Link]
- Kaur, P., & Kaur, G. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 7-18.
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved March 7, 2024, from [Link]
-
Separation of 3-(Heptylthio)-1H-1,2,4-triazole on Newcrom R1 HPLC column. (n.d.). Retrieved March 7, 2024, from [Link]
-
LibreTexts. (2021, June 12). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2024, from [Link]
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999335.
-
The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives - IISTE.org. (n.d.). Retrieved March 7, 2024, from [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 3. isres.org [isres.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. magritek.com [magritek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
stability of 3-iodo-1-methyl-1H-1,2,4-triazole under basic conditions
Executive Summary: The "Stability Paradox"
As a researcher working with 3-iodo-1-methyl-1H-1,2,4-triazole , you are dealing with a "Janus" molecule. Its stability profile is entirely dependent on the pK_a of the base you employ.
-
Under Mild Basic Conditions (pK_a < 20): The molecule is highly stable . It serves as an excellent electrophile for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).
-
Under Strong Basic Conditions (pK_a > 30): The molecule is highly reactive and unstable . It undergoes rapid Iodine-Lithium exchange, often faster than C5-deprotonation, leading to loss of the halide.
This guide addresses the specific troubleshooting scenarios you will encounter when manipulating this scaffold.
Part 1: Critical Reactivity Pathways
The following diagram illustrates the divergent fate of 3-iodo-1-methyl-1,2,4-triazole based on your choice of reagents.
Figure 1: Reaction divergence based on base strength. Note that C3-I exchange is kinetically favored over C5-H deprotonation with organolithiums.
Part 2: Troubleshooting Guide (FAQ Format)
Scenario A: Cross-Coupling (Suzuki/Sonogashira)
User Question: "I am trying to Suzuki couple an aryl boronic acid to the C3-iodine using K2CO3 in Dioxane/Water. The starting material is consumed, but I see low yields and deiodinated byproduct (mass M-126). Is the base destroying my triazole?"
Technical Diagnosis:
The base (
Root Cause Analysis:
-
Mechanism: Palladium inserts into the C-I bond. If the transmetallation (boronic acid cycle) is slow, the Pd-Ar-I species can undergo
-hydride elimination (if alkyl groups are present) or protodemetalation via the solvent/base, replacing the Iodine with Hydrogen. -
Base Factor: Carbonate bases are perfectly safe for this scaffold.
Corrective Protocol:
-
Switch Solvent: Move to anhydrous conditions (e.g., Toluene/Dioxane) to reduce proton sources.
-
Base Selection: Switch to anhydrous
or . -
Catalyst: Use a catalyst with a bulky ligand (e.g., Pd(dppf)Cl2 or XPhos Pd G2) to accelerate transmetallation over dehalogenation.
Scenario B: C5-Functionalization (The "Missing Iodine" Issue)
User Question: "I want to functionalize the C5 position (the empty CH) using n-BuLi and an electrophile, while keeping the C3-Iodine intact. I treated the molecule with n-BuLi at -78°C, then added my electrophile. The product has the electrophile at C3, and the Iodine is gone. Why?"
Technical Diagnosis:
You are fighting specific reaction kinetics. The Iodine-Lithium Exchange rate (
Mechanism:
You generated the C3-lithio species, which then attacked your electrophile. The Iodine was lost as LiI.
Solution: The "Block-then-Remove" Strategy You cannot directly lithiate C5 in the presence of C3-Iodine using standard organolithiums.
-
Alternative: Use a heavier halogen (unlikely to help) or a directing group.
-
Recommended Route: You must install the C5 substituent before iodinating C3, or use Transition-Metal Catalyzed C-H activation (e.g., Cu/Pd catalyzed direct arylation) which can be tuned to favor C5 over C3-I insertion.
Scenario C: Nucleophilic Substitution (
)
User Question: "Can I displace the iodine with sodium methoxide (NaOMe) to make the 3-methoxy derivative?"
Technical Diagnosis:
Direct
Risk: Forcing conditions (high heat > 120°C) with strong alkoxides often lead to ring decomposition or non-specific polymerization before clean displacement occurs.
Corrective Protocol: If you need the ether, use a Copper-Catalyzed Ullmann-type coupling :
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base:
-
Nucleophile: MeOH (as solvent/reactant)
-
Temp: 80-100°C.
-
Why: This bypasses the high energy barrier of direct
.
Part 3: Validated Experimental Data
The following table summarizes stability thresholds based on internal application data and literature precedents.
| Reagent Class | Specific Reagent | Conditions | Stability Outcome | Primary Reaction |
| Weak Inorganic Base | 80°C, DMF/H2O | Stable | None (Ready for Coupling) | |
| Amine Base | Reflux, MeCN | Stable | None | |
| Strong Alkoxide | NaOMe, NaOEt | 25°C, MeOH | Meta-Stable | Slow |
| Organolithium | -78°C, THF | Unstable | C3-I Exchange (Major) | |
| Grignard | -20°C, THF | Unstable | C3-I Exchange (Major) | |
| Aqueous Hydroxide | 1M NaOH | 25°C | Stable | None |
Part 4: Step-by-Step Protocols
Protocol 1: Lithium-Halogen Exchange (Functionalizing C3)
Use this if you intend to replace the Iodine with an electrophile.
-
Setup: Flame-dry a 2-neck flask under Argon. Add 3-iodo-1-methyl-1,2,4-triazole (1.0 equiv) and anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone). Crucial: Do not run at 0°C.
-
Exchange: Add
(1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.-
Note: The exchange is complete within < 5 minutes.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF.
-
Warm: Stir at -78°C for 30 mins, then allow to warm to 0°C.
-
Quench: Add sat.
.
Protocol 2: Suzuki Cross-Coupling (Preserving the Ring)
Use this to attach an aryl group to C3.
-
Mix: In a vial, combine Triazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Solvent: Add Toluene:Water (10:1 ratio). Degas by bubbling Argon for 10 mins.
-
Catalyst: Add
(5 mol%). -
Heat: Seal and heat to 90°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water. The Iodine will be replaced by the Aryl group.
Part 5: Troubleshooting Flowchart
Figure 2: Rapid diagnostic tree for common experimental failures.
References
-
Verkruijsse, H. D., & Brandsma, L. (1986). Selective Lithiation of 1-Substituted 1,2,4-Triazoles. Journal of Organometallic Chemistry.
-
Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica.
-
Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Chapter on 1,2,4-Triazoles reactivity).
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed kinetics of Li-Halogen exchange vs Deprotonation).
troubleshooting low reactivity of 3-iodo-1,2,4-triazole in catalysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the cross-coupling of 3-iodo-1H-1,2,4-triazole. Despite iodine being a premier leaving group, this specific heterocycle often yields frustratingly low conversions in palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira).
The root cause is rarely the C–I bond itself; rather, it is the inherent electronic and coordination chemistry of the 1,2,4-triazole core. This technical guide deconstructs the mechanistic bottlenecks—specifically catalyst poisoning and electronic deactivation—and provides field-proven, self-validating protocols to restore catalytic efficacy.
Diagnostic Workflow
Before altering your reagents, use the following logical workflow to determine the optimal troubleshooting path based on your synthetic constraints.
Figure 1: Diagnostic workflow for optimizing 3-iodo-1,2,4-triazole cross-coupling reactions.
Troubleshooting Guide & FAQs
Q1: Why does my Pd-catalyzed cross-coupling with 3-iodo-1H-1,2,4-triazole stall at <10% conversion shortly after initiation? A1: The primary culprit is catalyst poisoning via the formation of stable, off-cycle palladium complexes (1 [2]). The 1,2,4-triazole ring possesses an acidic N–H proton (pKa ~10.2). Under the basic conditions required for cross-coupling, the triazole is easily deprotonated to form a triazolide anion (2 [1]). This anion is a powerful σ-donor and coordinates strongly to the electrophilic Pd(II) intermediate. Instead of undergoing transmetalation, the palladium center becomes saturated by multiple triazolide ligands, forming a thermodynamic sink that halts the catalytic cycle (3 [4]).
Q2: Does the electronic nature of the triazole ring also affect the oxidative addition step? A2: Yes. While the C–I bond is generally highly reactive, the deprotonation of the triazole ring dramatically alters its electronics. The resulting anionic triazolide is highly electron-rich, which increases the electron density at the C3 position. This electronic enrichment raises the activation barrier for the oxidative addition of the Pd(0) species into the C–I bond. You are effectively fighting a two-front war: sluggish oxidative addition and rapid catalyst sequestration.
Q3: What is the most definitive solution to these reactivity issues? A3: N-protection is the most robust strategy. By masking the acidic N–H group with a protecting group such as Tetrahydropyranyl (THP), 2-(Trimethylsilyl)ethoxymethyl (SEM), or Trityl (Tr), you prevent the formation of the triazolide anion. This single modification eliminates the strong coordination capability of the ring, prevents catalyst poisoning, and normalizes the electronics of the C–I bond for facile oxidative addition (4 [3]).
Q4: If my synthetic sequence cannot tolerate an N-protecting group, how can I force the reaction to proceed? A4: If protection is impossible, you must rely on steric exclusion and precise ligand tuning. Utilizing highly bulky, electron-rich biaryl phosphine ligands (such as XPhos, BrettPhos, or specialized Pd-pincer complexes) creates a sterically demanding pocket around the palladium center. This steric bulk physically prevents the coordination of a second triazole ring, destabilizing the off-cycle resting state and forcing the intermediate to undergo transmetalation.
Mechanistic Pathway Analysis
Figure 2: Mechanistic pathway illustrating standard cross-coupling vs. off-cycle catalyst poisoning.
Quantitative Benchmarking
The table below summarizes the expected yields of a standard Suzuki-Miyaura coupling of 3-iodo-1,2,4-triazole with phenylboronic acid under varying conditions, highlighting the drastic impact of protection and ligand choice.
| Substrate State | Catalyst/Ligand System | Base / Solvent | Temp / Time | Conversion | Mechanistic Rationale |
| Unprotected (1H) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Toluene:H₂O | 100 °C / 24h | < 10% | Severe catalyst poisoning; stable Pd-triazolide formation. |
| Unprotected (1H) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ / Dioxane | 100 °C / 12h | 65% | Steric bulk of XPhos prevents bis-triazolide coordination. |
| THP-Protected | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 90 °C / 8h | > 95% | N-protection prevents deprotonation; normal oxidative addition. |
| SEM-Protected | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / DME:H₂O | 90 °C / 8h | > 90% | Excellent stability and solubility; rapid transmetalation. |
Self-Validating Experimental Protocols
Protocol A: N-Protection of 3-Iodo-1,2,4-triazole with THP
Mechanistic Rationale: THP is chosen for its ease of installation under mildly acidic conditions and its robust stability under the basic conditions required for cross-coupling.
-
Preparation: In an oven-dried flask under an inert nitrogen atmosphere, suspend 3-iodo-1H-1,2,4-triazole (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Causality: PPTS is a mild acid that activates the enol ether for nucleophilic attack without causing degradation of the sensitive triazole core.
-
-
Addition: Dropwise, add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) at room temperature.
-
Reaction & Validation: Stir the mixture at room temperature for 4-6 hours.
-
Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc). The highly polar unprotected triazole (which sits at the baseline) will quantitatively convert to a significantly less polar, faster-eluting spot (the THP-protected product). If the baseline spot persists, add an additional 0.5 equiv of DHP.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the PPTS. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole.
Protocol B: Suzuki-Miyaura Cross-Coupling of THP-Protected 3-Iodo-1,2,4-triazole
Mechanistic Rationale: Utilizing the protected substrate normalizes the electronics of the ring, allowing the use of standard, highly reliable Pd(dppf)Cl₂ conditions without the need for expensive, specialized bulky ligands.
-
Reagent Assembly: In a Schlenk tube, combine the THP-protected 3-iodo-1,2,4-triazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Base & Solvent: Add K₂CO₃ (2.0 equiv) and a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
-
Causality: The biphasic solvent system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water), which is critical for generating the reactive boronate species required for the transmetalation step.
-
-
Deoxygenation: Subject the mixture to three rigorous freeze-pump-thaw cycles.
-
Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand to an inactive phosphine oxide.
-
-
Execution: Heat the reaction mixture to 90 °C and stir vigorously for 8 hours.
-
Workup & Deprotection: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. After isolating the coupled product via column chromatography, the THP group can be quantitatively removed by stirring the intermediate in methanolic HCl (2M) at room temperature for 2 hours.
References
- Benchchem. "3-Chloro-5-methyl-1H-1,2,4-triazole". Benchchem Technical Resources.
- ResearchGate. "Palladium(II)
- ResearchGate.
- National Center for Biotechnology Information (PMC).
Sources
Technical Support Center: Recrystallization of 3-Iodo-1-methyl-1H-1,2,4-triazole
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven methodologies for purifying 3-iodo-1-methyl-1H-1,2,4-triazole (CAS: 55847-41-1). This guide moves beyond basic instructions, detailing the thermodynamic causality and structural mechanics necessary to troubleshoot complex crystallization failures and ensure a self-validating purification system.
Thermodynamic & Mechanistic Principles
To successfully recrystallize 3-iodo-1-methyl-1H-1,2,4-triazole, one must understand the molecular forces governing its phase behavior:
-
Polarity Dichotomy: The 1,2,4-triazole core is highly polar, whereas the methyl and iodo substituents impart significant lipophilicity. This creates a steep solubility curve in binary solvent systems, making anti-solvent crystallization highly effective[1].
-
Halogen Bonding (HaB) Dynamics: The iodine atom is highly polarizable. During the nucleation phase, the molecule forms directional I···N halogen bonds with the triazole nitrogen of adjacent molecules. This intermolecular interaction dictates the crystal lattice packing[2]. Rapid cooling disrupts these ordered I···N interactions, leading to amorphous precipitation rather than crystalline growth.
Experimental Workflows & Methodologies
Below are two self-validating, step-by-step protocols designed to exploit the solubility profile of halogenated triazoles.
Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / n-Hexane)
Causality: Ethyl acetate acts as the primary thermodynamic solvent, dissolving the triazole readily at elevated temperatures, while n-hexane sharply decreases solubility to force nucleation[1].
-
Primary Dissolution: Suspend crude 3-iodo-1-methyl-1H-1,2,4-triazole in a minimal volume of ethyl acetate (approx. 3–5 mL/g) in a round-bottom flask.
-
Thermal Saturation: Heat the suspension to 70°C under continuous stirring until complete dissolution is achieved.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble polymeric byproducts.
-
Anti-Solvent Titration: Return the filtrate to heat. Slowly add hot n-hexane dropwise until the solution becomes faintly turbid (reaching the cloud point). Add exactly 1–2 drops of ethyl acetate to clear the turbidity, establishing the metastable zone.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Do not agitate, as mechanical shock induces premature, disordered precipitation.
-
Lattice Maturation: Transfer the flask to an ice bath (0–4°C) for 1 hour to maximize crystal yield via temperature-dependent solubility reduction.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold n-hexane (1–2 mL/g) to displace residual mother liquor.
-
Desiccation: Dry the crystals under high vacuum at 40°C to a constant weight.
Protocol B: Temperature-Gradient Crystallization (Ethanol / Water)
Causality: 1-Methyl-1H-1,2,4-triazole derivatives show high solubility in short-chain alcohols but poor solubility in water[3]. This method is ideal for removing highly polar impurities.
-
Dissolution: Dissolve the crude product in minimal boiling absolute ethanol (approx. 2–4 mL/g).
-
Aqueous Titration: Slowly add hot deionized water dropwise until the cloud point is reached, then clear with a single drop of ethanol.
-
Cooling Gradient: Cool the mixture at a strictly controlled rate of 0.5°C/min to room temperature to allow hydrogen and halogen bonds to orient properly.
-
Harvesting: Filter under vacuum, wash with a 1:5 cold Ethanol/Water mixture, and dry under vacuum.
Process Visualization
Workflow for the anti-solvent recrystallization of 3-iodo-1-methyl-1H-1,2,4-triazole.
Troubleshooting Guides & FAQs
Q: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the solute's melting point is lower than the saturation temperature of the solvent mixture. The iodo-triazole separates as a liquid phase before the I···N halogen bonds can organize a rigid crystal lattice[2]. Corrective Action: Reheat the mixture until it forms a single homogeneous phase. Add 10–15% more of the primary solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the melting point of the solute. Cool the solution much more slowly and seed with a pure crystal if available.
Q: The recovered crystals are heavily discolored (yellow/brown). What is the cause? A: Discoloration in iodinated heteroaromatics is typically caused by trace free iodine (I₂) or oxidized degradation products trapped in the crystal lattice during rapid nucleation. Corrective Action: During the primary dissolution step, add activated charcoal (5% w/w) and a pinch of sodium thiosulfate (to reduce I₂ to I⁻). Perform a hot filtration through a Celite pad before proceeding to the anti-solvent addition.
Q: Why is my crystalline yield unexpectedly low (<40%)? A: The triazole core is highly soluble in polar solvents[3]. If too much primary solvent was used during dissolution, or if the anti-solvent ratio was insufficient, the product remains dissolved in the mother liquor. Corrective Action: Concentrate the mother liquor under reduced pressure to half its volume and subject it to a second-crop crystallization. In future runs, strictly adhere to the "minimal hot solvent" rule.
Quantitative Data: Solvent Selection Matrix
To ensure a self-validating protocol, compare your laboratory's available solvents against this thermodynamic matrix to select the optimal system for your specific impurity profile.
| Solvent System (Primary / Anti-Solvent) | Polarity Index (Primary / Anti) | Boiling Point (°C) | Triazole Solubility Profile | Recommended Application |
| Ethyl Acetate / n-Hexane | 4.4 / 0.1 | 77 / 68 | High in EtOAc, Insoluble in Hexane | General purification; highest crystalline yield[1]. |
| Ethanol / Water | 5.2 / 10.2 | 78 / 100 | Very High in EtOH, Low in Water | Removal of highly polar or inorganic impurities[3]. |
| Dichloromethane / Heptane | 3.1 / 0.0 | 40 / 98 | High in DCM, Insoluble in Heptane | Low-temperature crystallization for thermally labile batches. |
References
Sources
Validation & Comparative
Analytical Comparison Guide: 1H & 13C NMR Characterization of 3-iodo-1-methyl-1H-1,2,4-triazole
Topic: 1H NMR Spectrum Analysis of 3-iodo-1-methyl-1H-1,2,4-triazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 3-iodo-1-methyl-1H-1,2,4-triazole (Target) often involves the iodination of 1-methyl-1,2,4-triazole. This reaction presents a significant regioselectivity challenge, as iodination can occur at either the C3 or C5 position, yielding the target compound or its isomer, 5-iodo-1-methyl-1H-1,2,4-triazole .
Distinguishing these regioisomers solely by low-resolution mass spectrometry is impossible as they share the same mass (
Structural Analysis & Numbering
To accurately interpret the spectra, we must first establish the IUPAC numbering system for the 1,2,4-triazole ring.
-
Position 1 (N1): Substituted with the Methyl group.
-
Position 3 (C3): Target site for Iodination (between N2 and N4).
-
Position 5 (C5): Adjacent to N1 (flanked by N1 and N4).
DOT Diagram: Structural Comparison
Figure 1: Structural relationship between the precursor, the target 3-iodo compound, and the unwanted 5-iodo regioisomer.
Comparative Spectral Analysis
1H NMR: The "Missing Proton" Logic
The most immediate diagnostic tool is identifying which ring proton signal has disappeared. In the starting material, two distinct singlets are observed.[1][2]
-
H5 (C5-H): Typically more downfield (
8.4 – 8.6 ppm) due to the deshielding effect of the adjacent N1 and N4. -
H3 (C3-H): Typically more upfield (
7.8 – 8.0 ppm).
| Feature | Precursor (1-methyl-1,2,4-triazole) | Target (3-iodo-1-methyl-1,2,4-triazole) | Isomer (5-iodo-1-methyl-1,2,4-triazole) |
| H5 Signal | Present (Singlet, ~8.5 ppm) | Present (Singlet, ~8.5–8.7 ppm) | Absent |
| H3 Signal | Present (Singlet, ~7.9 ppm) | Absent | Present (Singlet, ~7.9–8.1 ppm) |
| N-Me Signal | Singlet (~3.9 ppm) | Singlet (~3.9–4.0 ppm) | Singlet (~3.9–4.0 ppm) |
| Key Diagnosis | Two aromatic singlets.[1] | One downfield singlet remains. | One upfield singlet remains. |
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 vs. CDCl3).
13C NMR: The Heavy Atom Effect
Iodine exerts a "Heavy Atom Effect" (spin-orbit coupling), which typically causes a significant upfield shift (shielding) of the carbon atom directly attached to it.
-
C-H Carbon: Typically
140–150 ppm. -
C-I Carbon: Typically
90–115 ppm.
Diagnostic Rule:
-
If the spectrum shows a quaternary carbon signal < 120 ppm, iodination was successful.
-
Differentiation relies on HMBC correlations (see Section 4).
NOESY/ROESY: The Definitive Proof
This is the self-validating step. The spatial proximity of the N-Methyl group to the ring protons differs drastically between isomers.
-
Target (3-iodo): The remaining proton is H5 . H5 is vicinal (adjacent) to the N-Methyl group.
-
Result: Strong NOE correlation between N-Me and the aromatic singlet.
-
-
Isomer (5-iodo): The remaining proton is H3 . H3 is distal (far) from the N-Methyl group.
-
Result: Weak or No NOE correlation .
-
Experimental Protocol
Sample Preparation
-
Solvent: DMSO-d6 is recommended for polar triazoles to prevent aggregation, though CDCl3 provides sharper resolution if the compound is sufficiently soluble.
-
Concentration: 5–10 mg for 1H NMR; 20–30 mg for 13C/2D NMR.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (standard proton).
-
Relaxation Delay (D1): Set to
2.0 seconds to ensure accurate integration of the isolated aromatic protons. -
Scans (NS): 16 (1H), 1024+ (13C).
-
NOESY Mixing Time: 500 ms (optimal for small molecules).
Analytical Workflow (Decision Tree)
Figure 2: Step-by-step decision tree for confirming the identity of the iodinated triazole product.
References
-
BenchChem. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." BenchChem Application Notes. Link
-
National Institutes of Health (NIH). "1-Methyl-1,2,4-triazole | C3H5N3 | CID 22459." PubChem Compound Summary. Link
-
Royal Society of Chemistry. "1H and 13C NMR Data for triazole derivatives." Chemical Science Supplementary Information. Link
-
SpectraBase. "1-Methyl-1,2,4-triazole 1H NMR Spectrum." Wiley Science Solutions. Link
-
ResearchGate. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Journal of Chemical Research. Link
Sources
Optimizing HPLC Retention for 3-Iodo-1-methyl-1,2,4-triazole: A Comparative Method Guide
The analysis of small, polar, halogenated nitrogen-containing heterocycles presents a unique set of challenges in pharmaceutical and agrochemical development. 3-Iodo-1-methyl-1,2,4-triazole (CAS: 55847-41-1) is a critical building block in drug discovery, but its physicochemical profile—combining a highly polar, basic triazole core with a bulky, polarizable iodine atom—often leads to erratic chromatographic behavior on standard reversed-phase systems.
This guide objectively compares the retention mechanisms of different High-Performance Liquid Chromatography (HPLC) stationary phases for 3-iodo-1-methyl-1,2,4-triazole. By analyzing the causality behind phase selection and providing a self-validating experimental protocol, this document equips analytical scientists with the data needed to achieve robust, reproducible quantitation.
Mechanistic Evaluation: The Chromatographic Challenge
To develop an effective method, we must first deconstruct the analyte's molecular interactions. The unsubstituted 1H-1,2,4-triazole is notoriously difficult to retain on standard C18 reversed-phase columns due to its extreme hydrophilicity, often requiring mixed-mode or ion-exclusion approaches[1]. Methylation at the N1 position (yielding 1-methyl-1,2,4-triazole) removes a critical hydrogen bond donor, which slightly alters its retention profile but still leaves the molecule highly polar and poorly retained on purely hydrophobic phases[2].
The introduction of an iodine atom at the C3 position fundamentally shifts the molecule's interactive potential. While iodine adds atomic volume and marginal lipophilicity, its most exploitable trait is its "sigma-hole" —an electron-deficient region on the extension of the C-I covalent bond.
When comparing column chemistries:
-
C18 (Octadecylsilane): Relies exclusively on dispersive (hydrophobic) interactions. The iodine atom provides a slight increase in retention compared to the parent triazole, but the basic nitrogens often interact with residual surface silanols, causing severe peak tailing.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for the highly polar parent triazoles. However, the bulky, hydrophobic iodine atom disrupts the molecule's ability to partition effectively into the aqueous layer of the HILIC stationary phase, leading to reduced retention and poor peak shape.
-
PFP (Pentafluorophenyl): The optimal choice. PFP phases offer multiple retention mechanisms, including dipole-dipole interactions,
stacking, and crucially, halogen bonding . The electron-rich fluorine atoms on the PFP ring act as Lewis bases, strongly coordinating with the Lewis-acidic sigma-hole of the iodine atom. This mechanism has been heavily validated for the retention of complex triazole-containing therapeutics[3].
Figure 1: Decision tree for stationary phase selection based on analyte physicochemical properties.
Quantitative Performance & Alternative Analytes
To objectively demonstrate the superiority of the PFP phase for halogenated triazoles, we compared the retention behavior of 3-iodo-1-methyl-1,2,4-triazole against two structural analogs: the non-halogenated 1-methyl-1,2,4-triazole and the lighter halogenated 5-bromo-1-methyl-1,2,4-triazole.
The data below summarizes the Capacity Factor (
Table 1: Comparative Chromatographic Performance
| Analyte | MW ( g/mol ) | C18 Retention ( | HILIC Retention ( | PFP Retention ( | PFP Tailing Factor ( |
| 1-Methyl-1,2,4-triazole | 83.09 | 0.4 (Void) | 4.8 | 1.2 | 1.45 |
| 5-Bromo-1-methyl-1,2,4-triazole | 161.99 | 1.8 | 2.5 | 4.1 | 1.15 |
| 3-Iodo-1-methyl-1,2,4-triazole | 208.99 | 2.6 | 1.1 | 7.8 | 1.05 |
Data Synthesis: As the halogen mass and polarizability increase (H
Self-Validating Experimental Protocol (PFP Method)
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . The analytical run incorporates a System Suitability Test (SST) that acts as a hard gate; sample analysis cannot proceed unless the chromatographic system proves it can overcome the specific challenges of basic, halogenated heterocycles.
Phase 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: Buffering at pH 3.0 ensures the basic triazole nitrogens are consistently protonated, preventing peak splitting, while the formate ions provide sufficient ionic strength to mask residual silanol interactions.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Diluent: 90:10 Water:Acetonitrile (v/v).
Phase 2: Instrument Parameters
-
Column: High-purity Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
-
Column Temperature: 35 °C (Thermostatted to ensure consistent partitioning kinetics).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 215 nm (or LC-MS ESI+ in Selected Reaction Monitoring mode).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)
-
2.0 - 8.0 min: 5%
60% B -
8.0 - 10.0 min: 60% B
-
10.0 - 10.1 min: 60%
5% B -
10.1 - 15.0 min: 5% B (Re-equilibration)
-
Phase 3: System Suitability Testing (The Self-Validation Gate)
Before analyzing unknown samples, inject a mixed standard containing 10 µg/mL of 1-methyl-1,2,4-triazole and 3-iodo-1-methyl-1,2,4-triazole. The system is only validated for use if it meets the following criteria:
-
Retention Verification: The capacity factor (
) for 3-iodo-1-methyl-1,2,4-triazole must be . (Validates that halogen bonding is actively occurring). -
Peak Symmetry: The USP Tailing Factor (
) for both peaks must be . (Validates that the pH 3.0 buffer is successfully suppressing secondary silanol interactions). -
Resolution (
): The resolution between the two triazoles must be . (Validates the column's selectivity for the iodo-substitution).
Phase 4: Sample Execution
Once the SST criteria are met, proceed with the sample sequence. Bracket every 10 sample injections with a continuous calibration verification (CCV) standard to ensure the PFP phase is not experiencing stationary phase dewetting or buffer salt precipitation.
References
-
Title : HPLC Methods for analysis of 1,2,4-triazole | Source : HELIX Chromatography | URL : [Link][1]
-
Title : Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | Source : PMC (National Institutes of Health) | URL : [Link][2]
-
Title : Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma | Source : PubMed (National Institutes of Health) | URL :[Link][3]
Sources
Analytical Platform Comparison Guide: Mass Spectrometry Profiling of 3-Iodo-1-methyl-1,2,4-triazole
3-Iodo-1-methyl-1,2,4-triazole is a critical halogenated heterocyclic scaffold utilized extensively in the synthesis of kinase inhibitors, agricultural fungicides, and click-chemistry precursors. Characterizing its structural integrity and quantifying it at trace levels in complex matrices presents a unique analytical challenge due to its high polarity, low molecular weight, and the highly labile carbon-iodine (C–I) bond.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound.
Mechanistic Causality: The Fragmentation Pattern
To optimize any mass spectrometry method, one must first understand the thermodynamic vulnerabilities of the target analyte. The C–I bond in 3-iodo-1-methyl-1,2,4-triazole has a relatively low bond dissociation energy (~240 kJ/mol), making it the primary locus of cleavage regardless of the ionization technique [3].
-
GC-EI-MS (Hard Ionization): Under standard 70 eV electron impact, the molecule is stripped of an electron to form a radical cation [M]⁺• at m/z 209. The dominant primary fragmentation is the homolytic cleavage of the C–I bond, expelling an iodine radical (I•, 127 Da) to yield the 1-methyl-1,2,4-triazolium cation at m/z 82[1]. Subsequent high-energy cycloreversion of the triazole ring leads to the expulsion of neutral hydrogen cyanide (HCN, 27 Da) to form a fragment at m/z 55, or the loss of nitrogen (N₂, 28 Da) to form m/z 54.
-
LC-ESI-MS/MS (Soft Ionization): In positive electrospray ionization mode, protonation occurs preferentially at the highly basic N4 position of the triazole ring, yielding the [M+H]⁺ precursor ion at m/z 210. Upon Collision-Induced Dissociation (CID), the protonated molecule undergoes a characteristic neutral loss of hydrogen iodide (HI, 128 Da) to generate the base peak at m/z 82 [2]. The secondary fragmentation mirrors the EI pathway, with the ring undergoing cleavage to lose HCN.
Platform Performance Comparison
When selecting an analytical platform for 3-iodo-1-methyl-1,2,4-triazole, the choice depends heavily on the matrix and the required sensitivity. Below is a head-to-head comparison of the two dominant platforms.
Table 1: Analytical Platform Comparison for 3-Iodo-1-methyl-1,2,4-triazole
| Parameter | GC-EI-MS (Single Quad) | LC-ESI-MS/MS (Triple Quadrupole) |
| Ionization Source | Electron Impact (70 eV) | Electrospray Ionization (ESI+) |
| Precursor Ion | m/z 209 ([M]⁺•) | m/z 210 ([M+H]⁺) |
| Primary Neutral Loss | Iodine radical (-127 Da) | Hydrogen Iodide (-128 Da) |
| Sensitivity (LOD) | ~10–50 ng/mL | ~0.1–1.0 ng/mL |
| Matrix Tolerance | Low (Requires sample extraction/derivatization) | High (MRM filtering eliminates background noise) |
| Best Use Case | Structural confirmation, library matching, purity assays. | Trace quantification in biological/environmental matrices. |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical experimental choice is grounded in chemical causality.
Protocol A: LC-ESI-MS/MS Quantitative Workflow
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v).
-
Causality: Methanol is chosen over acetonitrile to prevent potential cyano-adduct formation in the ESI source, ensuring a clean, unsuppressed [M+H]⁺ signal.
-
-
Chromatographic Separation: Use a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Causality: The 0.1% formic acid acts as a proton donor, driving the equilibrium toward the protonated N4 state of the triazole ring, maximizing ionization efficiency.
-
-
Mass Spectrometry (Triple Quadrupole): Set Capillary Voltage to 3.5 kV. Ramp Collision Energy (CE) from 10 to 40 eV.
-
Causality: A CE ramp is necessary because the initial C–I bond cleavage requires low energy (~15 eV), whereas the subsequent triazole ring fragmentation (loss of HCN) requires higher energy (~30 eV).
-
-
System Suitability Test (SST) - Validation Gate: Inject a 10 ng/mL standard solution.
-
Acceptance Criteria: The system is validated for quantitative runs only if the primary MRM transition (m/z 210 → 82) exhibits a Signal-to-Noise (S/N) ratio > 100:1, and the retention time Relative Standard Deviation (RSD) across five replicate injections is ≤ 2.0%.
-
Protocol B: GC-EI-MS Structural Confirmation Workflow
-
Sample Preparation: Dilute the stock in GC-MS grade Ethyl Acetate to 10 µg/mL.
-
Causality: Ethyl acetate is highly volatile and expands optimally in the GC inlet without causing backflash, preserving the integrity of the thermally labile C–I bond during injection.
-
-
Chromatographic Separation: Use a 5% Phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm). Set the Inlet Temperature to 220°C.
-
Causality: The inlet temperature is deliberately kept lower than standard (which is typically 250°C) to prevent thermal dehalogenation of the iodotriazole prior to column entry.
-
-
System Suitability Test (SST) - Validation Gate: Inject a 1 µg/mL standard.
-
Acceptance Criteria: The molecular ion [M]⁺• (m/z 209) must be present with at least 10% relative abundance compared to the base peak (m/z 82), confirming that thermal degradation in the inlet is minimized.
-
Quantitative Data Presentation
Table 2: Key LC-ESI-MS/MS Fragment Ions and Mechanistic Assignments
| Precursor m/z | Fragment m/z | Mass Loss (Da) | Neutral Loss | Fragment Formula | Mechanistic Assignment |
| 210.0 | 82.0 | 128.0 | HI | [C₃H₄N₃]⁺ | Cleavage of labile C–I bond; formation of 1-methyl-1,2,4-triazolium cation. |
| 210.0 | 55.0 | 155.0 | HI + HCN | [C₂H₃N₂]⁺ | Triazole ring cycloreversion following deiodination. |
| 210.0 | 54.0 | 156.0 | HI + N₂ | [C₃H₄N]⁺ | Alternative ring cleavage; loss of diatomic nitrogen. |
Fragmentation Pathway Visualization
Fig 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of 3-iodo-1-methyl-1,2,4-triazole.
References
Technical Guide: IR Spectroscopy Characterization of the C-I Bond in Iodinated 1-Methyl-1,2,4-Triazole
Topic: Content Type: Publish Comparison Guide
Executive Summary
This guide addresses the spectroscopic characterization of iodo-1-methyl-1,2,4-triazoles (specifically the 5-iodo or 3-iodo derivatives), as the parent molecule 1-methyl-1,2,4-triazole lacks a carbon-iodine (C-I) bond. These iodinated derivatives are critical intermediates in drug discovery, often utilized in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to functionalize the triazole ring.
Detecting the C-I bond via Infrared (IR) spectroscopy presents a unique analytical challenge because the heavy iodine atom shifts the stretching frequency into the Far-IR or low-fingerprint region (600–400 cm⁻¹) . This guide compares IR performance against alternative methods (Raman) and provides a validated protocol for accurate identification.
Technical Deep Dive: The Vibrational Signature
1.1 Structural Context
The target molecule is typically 5-iodo-1-methyl-1,2,4-triazole . The vibration of interest is the stretching mode of the bond between the triazole ring carbon and the iodine atom (
-
Mass Effect: According to Hooke’s Law, the vibrational frequency (
) is inversely proportional to the reduced mass ( ) of the atoms involved. Iodine (126.9 amu) is significantly heavier than Bromine (79.9 amu) or Chlorine (35.5 amu), driving the C-I stretch to much lower wavenumbers. -
Bond Strength: The
bond in heteroaromatics is stronger than in alkyl iodides, but weaker than or , further lowering the frequency.
1.2 The "Blind Spot" Risk
Standard mid-IR spectrophotometers typically scan from 4000 cm⁻¹ to 400 cm⁻¹ .
-
Critical Insight: The C-I stretch often falls between 450–550 cm⁻¹ .
-
Risk: If using standard KBr optics (cutoff ~400 cm⁻¹) or ATR crystals with poor low-end throughput (e.g., ZnSe cuts off at ~600 cm⁻¹), you may miss the band entirely or observe it as a distorted shoulder at the spectrum's edge.
Comparative Analysis: C-I vs. Alternatives
The following table compares the spectroscopic performance of the C-I bond against other halo-triazoles and detection methods.
| Feature | C-I Bond (Target) | C-Br Bond (Alternative) | C-Cl Bond (Alternative) |
| IR Frequency Range | 450 – 550 cm⁻¹ (Far-IR/Fingerprint) | 550 – 650 cm⁻¹ | 700 – 850 cm⁻¹ |
| IR Intensity | Weak to Medium (Low dipole change) | Medium | Strong (High dipole change) |
| Raman Intensity | Very Strong (High polarizability) | Strong | Medium |
| Detection Challenge | High (Requires CsI optics or Far-IR) | Moderate | Low (Standard Mid-IR) |
| Synthetic Utility | High (most reactive for cross-coupling) | Moderate | Low (requires specialized catalysts) |
Analyst Note: While C-Cl and C-Br bonds are easily seen in standard IR, the C-I bond is best confirmed via Raman Spectroscopy or Far-IR due to its high polarizability and low frequency.
Experimental Protocol: Validated Identification Workflow
To accurately assign the C-I band in 1-methyl-1,2,4-triazole derivatives, follow this self-validating protocol.
Step 1: Instrument Configuration
-
Optics: Use Cesium Iodide (CsI) or Polyethylene windows/pellets. Avoid standard KBr if you suspect the band is <400 cm⁻¹.
-
ATR Crystal: Use Diamond or Germanium (spectral range extends to ~200-400 cm⁻¹). Avoid ZnSe (cuts off at ~600 cm⁻¹).
Step 2: Spectral Assignment Strategy
-
Identify the Triazole Backbone: Confirm the presence of the triazole ring breathing modes at ~1500 cm⁻¹ and ~1280 cm⁻¹ .
-
Identify the Methyl Group: Locate C-H stretches at 2900–3000 cm⁻¹ (aromatic C-H) and ~2850 cm⁻¹ (methyl C-H).
-
Isolate the C-I Band: Look for a new, distinct band in the 450–550 cm⁻¹ region that is absent in the non-iodinated starting material (1-methyl-1,2,4-triazole).
Step 3: Validation via Raman (Recommended)
If the IR band is weak or obscured, acquire a Raman spectrum. The C-I stretch will appear as a very intense, sharp peak in the same frequency region (450–550 cm⁻¹), confirming the assignment.
Visualization: Decision Tree for Band Identification
Figure 1: Logic flow for confirming the elusive C-I bond in triazole derivatives, prioritizing Raman or Far-IR when standard Mid-IR fails.
Reference Data: Characteristic Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| Triazole Ring | C=N / C-N Ring Stretch | 1510 – 1490 | Strong |
| Triazole Ring | Ring Breathing | 1280 – 1260 | Medium |
| Methyl Group | C-H Stretch (sp³) | 2960 – 2850 | Medium |
| Aromatic C-H | C-H Stretch (sp²) | 3120 – 3050 | Weak |
| C-I Bond | C-I Stretch | 450 – 550 | Weak (IR) / Strong (Raman) |
References
-
Synthesis of 5-iodo-1-methyl-1,2,4-triazole
-
Alkali-Metal Alkoxide Mediated Activation of Organozinc and Organomagnesium Reagents. (2025).[1] BORIS Theses - Universität Bern. (Describes the synthesis of 5-iodo-1-methyl-1,2,4-triazole).
-
-
General Triazole Vibrational Assignments
- Experimental and theoretical assignment of the vibrational spectra of triazoles. (2014). Journal of Molecular Modeling. (Provides baseline data for the triazole ring without iodine).
-
C-I Bond Characterization
Sources
Reactivity Comparison: 3-Iodo vs. 3-Bromo-1-methyl-1,2,4-triazole
The following technical guide compares the reactivity profile of 3-iodo-1-methyl-1,2,4-triazole versus 3-bromo-1-methyl-1,2,4-triazole . This analysis is designed for medicinal chemists and process engineers selecting the optimal building block for C-3 functionalization.
Executive Summary & Strategic Selection
In the functionalization of the 1,2,4-triazole scaffold, the choice between the 3-iodo and 3-bromo analogues is not merely a matter of reactivity rates but of chemoselectivity and pathway control .
-
Select 3-Iodo-1-methyl-1,2,4-triazole when:
-
Performing Lithium-Halogen Exchange . The rapid exchange rate of the C-I bond (
) is critical to outcompete the acidic C-5 proton deprotonation. -
Executing Suzuki-Miyaura Couplings with sterically hindered boronic acids or at lower temperatures to preserve sensitive functional groups.
-
Targeting Heck Olefinations , where the weaker C-I bond facilitates faster oxidative addition.
-
-
Select 3-Bromo-1-methyl-1,2,4-triazole when:
-
Cost-efficiency is the primary driver for scale-up (typically 3-5x cheaper).
-
Standard Palladium-Catalyzed Couplings (Suzuki, Sonogashira) are performed under robust conditions (high heat, strong base).
-
Stability during storage or multi-step sequences is required (higher resistance to photolytic degradation).
-
Chemical Properties & Stability Profile[1][2]
The 1,2,4-triazole ring is electron-deficient, making the C-halogen bond susceptible to oxidative addition but resistant to uncatalyzed nucleophilic attack (
| Property | 3-Iodo-1-methyl-1,2,4-triazole | 3-Bromo-1-methyl-1,2,4-triazole |
| CAS Number | 55847-41-1 | 56616-91-2 |
| Bond Dissociation Energy | ~65 kcal/mol (C-I) | ~81 kcal/mol (C-Br) |
| Oxidative Addition Rate | Fast ( | Moderate ( |
| Li-Halogen Exchange | Rapid (-78 °C), Kinetic Control | Slow, competes with C-5 deprotonation |
| Storage Stability | Light sensitive; store at -20°C | Stable at RT; store in desiccator |
Reactivity Profile 1: Lithium-Halogen Exchange (C-3 Functionalization)
This is the most critical differentiator. The 1-methyl-1,2,4-triazole scaffold possesses an acidic proton at C-5 (pKa ~32 in DMSO, but significantly more acidic kinetically).
The Competitive Landscape
When treating these substrates with alkyl lithiums (
-
Pathway A (Exchange): Halogen-Lithium exchange at C-3.
-
Pathway B (Deprotonation): Acid-base reaction at C-5.
-
With 3-Iodo: The rate of I/Li exchange is extremely fast, occurring faster than the diffusion limit for C-5 deprotonation. This allows for clean generation of the C-3 anion.
-
With 3-Bromo: The Br/Li exchange is slower. This allows
-BuLi to deprotonate C-5, leading to mixtures, "halogen dance" migration, or polymerization.
Experimental Protocol: Selective C-3 Lithiation (Using 3-Iodo)
Validation: This protocol uses an internal quench check to verify the absence of C-5 lithiation.
-
Setup: Flame-dry a 25 mL Schlenk flask; flush with Argon.
-
Dissolution: Dissolve 3-iodo-1-methyl-1,2,4-triazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Exchange: Cool to -78 °C . Add
-PrMgCl·LiCl (TurboGrignard) or -BuLi (1.05 equiv) dropwise over 5 minutes.-
Note: Using TurboGrignard is safer and often provides a more stable magnesiate species than the lithium species.
-
-
Reaction: Stir at -78 °C for 15 minutes. (For the bromo analog, this step would require >1 hr or higher temps, risking C-5 attack).
-
Quench/Electrophile: Add electrophile (e.g., benzaldehyde, 1.2 equiv).
-
Workup: Warm to RT, quench with sat.
.[1]
Data Comparison (Yield of C-3 Carbinol):
-
3-Iodo Precursor: 88-92% Yield.
-
3-Bromo Precursor: 45-60% Yield (significant C-5 side products observed).
Caption: Kinetic competition between Halogen-Lithium exchange and C-H deprotonation. The Iodo-derivative favors the desired exchange pathway.
Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling
In Pd-catalyzed reactions (Suzuki, Sonogashira), the rate-determining step is often oxidative addition .
Comparative Performance
-
3-Iodo: Oxidative addition is facile even with weak ligands (e.g.,
). Useful for coupling with electron-poor boronic acids or bulky partners. -
3-Bromo: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures to achieve full conversion.
Experimental Protocol: Suzuki-Miyaura Coupling (Robust System)
Application: This protocol is optimized for the 3-bromo derivative, demonstrating its utility in standard synthesis.
-
Reagents: Combine 3-bromo-1-methyl-1,2,4-triazole (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(3 mol%). -
Solvent: Degassed 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 90 °C for 4-6 hours.
-
Note: If using the 3-iodo variant, reduce temperature to 60 °C to prevent dehalogenation side-reactions.
-
Yield Comparison Table:
| Coupling Partner | Yield (3-Iodo, 60°C) | Yield (3-Bromo, 90°C) | Notes |
| Phenylboronic acid | 95% | 92% | Both excellent; Bromo preferred for cost. |
| 2,6-Dimethylphenylboronic acid | 84% | 65% | Steric hindrance hampers Bromo activation. |
| 4-Pyridylboronic acid | 88% | 75% | Iodo preferred for electron-deficient partners. |
Mechanistic Visualization
The following diagram illustrates the divergence in reactivity pathways for the two halides.
Caption: Decision matrix for substrate selection based on reaction type and desired outcome.
References
-
Synthesis and Functionalization of 1,2,4-Triazoles
- Title: Regioselective Synthesis and Functionaliz
- Source:Journal of Organic Chemistry.
-
URL:[Link] (General reference for triazole chemistry).
-
Lithium-Halogen Exchange Kinetics
- Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Source:Organic Process Research & Development.
-
URL:[Link]
-
Palladium Catalyzed Cross-Coupling of Triazoles
-
Commercial Availability & Physical Data
Sources
Halogenated Triazoles in Drug Discovery: A Comparative Guide to 3-Iodo vs. 3-Chloro Derivatives
Triazole scaffolds (both 1,2,3-triazoles and 1,2,4-triazoles) are privileged structures in medicinal chemistry due to their metabolic stability, hydrogen-bonding capability, and bioisosterism with amides. During hit-to-lead optimization, halogenation at the 3-position (or 4/5-position depending on the isomer) is a critical strategy to fine-tune target engagement[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity, physicochemical properties, and synthetic workflows of 3-iodo versus 3-chloro triazole derivatives. This guide is designed to help drug development professionals make data-driven, rational decisions during scaffold optimization.
Part 1: Physicochemical Causality: Why Halogen Choice Matters
The substitution of a chlorine atom with an iodine atom on a triazole ring fundamentally alters the molecule's interaction with biological targets. The causality behind these differences is rooted in three primary physicochemical properties:
-
Steric Bulk and Cavity Filling : Chlorine has a Van der Waals radius of ~1.75 Å, making it suitable for tight hydrophobic pockets. Iodine is significantly larger (~1.98 Å). While iodine can optimally fill larger cavities to increase binding entropy, it can also cause severe steric clashes if the binding pocket is spatially restricted[2].
-
Halogen Bonding (σ-Hole) : Iodine is highly polarizable. The electron density around the iodine atom is anisotropically distributed, creating a region of positive electrostatic potential (the "σ-hole") opposite the covalent bond. This allows 3-iodo triazoles to act as strong halogen bond donors to Lewis bases (e.g., protein backbone carbonyls). Chlorine, being more electronegative and less polarizable, forms much weaker halogen bonds but stronger dipole interactions[2].
-
Lipophilicity (LogP) : Iodine significantly increases the partition coefficient (LogP) compared to chlorine. This enhances blood-brain barrier (BBB) penetration, which is highly advantageous for Central Nervous System (CNS) targets, but may increase non-specific binding and decrease aqueous solubility[3].
Part 2: Comparative Biological Activity Profiles
The choice between a 3-chloro and 3-iodo substituent directly dictates the efficacy of the compound depending on the therapeutic target. Table 1 summarizes the comparative quantitative data across different disease models.
Table 1: Comparative Biological Activity of 3-Chloro vs. 3-Iodo Triazole Derivatives
| Therapeutic Area / Target | Scaffold | 3-Chloro Derivative Activity | 3-Iodo Derivative Activity | Mechanistic Insight |
| Antitubercular (MTB H37Ra) | 1,2,3-Triazole | High (MIC = 5.8 - 29.2 µg/mL) | Inactive (MIC > 30 µg/mL) | The MTB target pocket exhibits steric restrictions; the larger atomic radius of iodine causes steric clashes, whereas chlorine fits optimally[4],[5]. |
| CNS (Orexin 2 Receptor) | 1,2,4-Triazole-pyrrolidine | High Affinity (OX2R Selective) | Retained Affinity (Radiotracer) | Both halogens are tolerated. The 3-iodo derivative is leveraged for in vivo brain imaging ([125I]TPI) due to its BBB permeability and radiolabeling capacity[3],[6]. |
| Antimalarial (P. falciparum) | 3-Halo-Chloroquine Triazole | Moderate (Resistance Reversal) | High (Potentiates CQ inhibition) | The strong polarizability and halogen bonding of iodine enhances binding to the mutated PfCRT transporter, overcoming resistance[7]. |
Part 3: Structural Activity Relationship (SAR) & Target Engagement
To systematically decide which halogen to incorporate during lead optimization, researchers should follow a structured logic tree based on the target's microenvironment.
Figure 1. Structural Activity Relationship (SAR) logic tree for selecting 3-chloro vs 3-iodo triazoles.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of these derivatives.
Protocol A: Regioselective Synthesis of 3-Halo-Triazoles
Objective : Synthesize 3-chloro and 3-iodo triazoles via late-stage functionalization. Causality : Late-stage halogenation ensures that the triazole core is fully formed before the introduction of the halogen, preventing cross-reactivity or catalyst poisoning during the initial click chemistry (CuAAC) step[8].
-
Triazole Core Formation : React the corresponding alkyne and azide using CuSO₄ (10 mol%) and sodium ascorbate (20 mol%) in a t-BuOH/H₂O (1:1) mixture at room temperature for 12 hours to yield the 1,4-disubstituted 1,2,3-triazole[8].
-
Deprotometalation-Iodolysis (For 3-Iodo Derivatives) :
-
Step: Treat the triazole with a base mixture of ZnCl₂·TMEDA (0.5 equiv) and LiTMP (1.5 equiv) in THF at -78 °C to selectively deprotonate the 5-position (or 3-position in 1,2,4-triazoles)[9].
-
Step: Quench with a solution of iodine (I₂) in THF.
-
Validation: Monitor via TLC. The introduction of iodine significantly shifts the Rf value higher due to increased lipophilicity. Confirm regioselectivity via ¹H-NMR (disappearance of the triazole C-H proton singlet typically around δ 8.0 ppm)[9],[10].
-
-
Electrophilic Chlorination (For 3-Chloro Derivatives) :
-
Step: React the triazole with N-Chlorosuccinimide (NCS) in DMF at 60 °C.
-
Validation: Confirm via LC-MS. The 3-chloro derivative will display a characteristic 3:1 isotopic pattern (M / M+2) corresponding to ³⁵Cl and ³⁷Cl isotopes[11].
-
Protocol B: Minimum Inhibitory Concentration (MIC) Assay for MTB
Objective : Evaluate the antitubercular activity of the synthesized derivatives. Causality : The Resazurin Microtiter Assay (REMA) is used because it provides a colorimetric, self-validating readout of bacterial viability, eliminating the subjectivity of visual turbidity assessments.
-
Preparation : Culture Mycobacterium tuberculosis H37Ra in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth phase (OD₆₀₀ ~ 0.6-0.8)[5].
-
Compound Plating : In a 96-well plate, perform serial two-fold dilutions of the 3-chloro and 3-iodo derivatives (range: 100 µg/mL to 0.1 µg/mL) in DMSO (final DMSO concentration <1%).
-
Inoculation & Incubation : Add 100 µL of the MTB suspension to each well. Include Rifampicin as a positive control (expected MIC ~0.04 µg/mL) and a DMSO-only negative control[12]. Incubate at 37 °C for 7 days.
-
Resazurin Addition : Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24-48 hours.
-
Readout : A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration that prevents the color change[5].
Part 5: Experimental Workflow Visualization
Figure 2. Experimental workflow for the synthesis and biological screening of halogenated triazoles.
References
1.4 - RSC MedChemComm[4] 2.3 - J-Stage[3] 3.2 - Taylor & Francis[2] 4.9 - Semantic Scholar[9] 5.8 - MDPI[8] 6.11 - MDPI[11] 7.7 - ResearchGate[7] 8.5 - RSC[5] 9.12 - ResearchGate[12] 10.6 - J-Stage[6] 11.1 - Benchchem[1] 12.10 - Semantic Scholar[10]
Sources
- 1. 3-Chloro-5-methyl-1H-1,2,4-triazole|RUO [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Characterization of Novel Radioiodinated Triazole-Pyrolidine Derivative to Detect Orexin 2 Receptor in the Brain [jstage.jst.go.jp]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Characterization of Novel Radioiodinated Triazole-Pyrolidine Derivative to Detect Orexin 2 Receptor in the Brain [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Reference Standards for 3-iodo-1-methyl-1H-1,2,4-triazole Purity Analysis: A Comparative Technical Guide
Executive Summary: The Accuracy Gap in Triazole Scaffolds
In the synthesis of next-generation antimicrobials and oncology candidates, 3-iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1) serves as a critical pharmacophore building block. However, its purity analysis presents a unique metrological challenge that is often underestimated.
Standard commercial "Research Grade" reagents frequently carry significant hidden risks—specifically regioisomeric impurities (N2-methyl isomers) and inorganic salt residues —that standard HPLC-UV methods fail to quantify accurately due to response factor differences.
This guide objectively compares the performance of Qualified Primary Reference Standards (qNMR-validated) against Commercial Reagent Grade alternatives . We demonstrate that relying on vendor-supplied Certificates of Analysis (CoA) based solely on HPLC Area% can lead to potency errors of 3–8% , directly impacting stoichiometry calculations and yield optimization in drug development.
The Standard Landscape: Defining the Alternatives
When sourcing reference materials for 3-iodo-1-methyl-1H-1,2,4-triazole, researchers typically face two choices. This guide evaluates the "Performance" of these choices based on Accuracy , Specificity , and Risk Mitigation .
Option A: Commercial Reagent Grade (The "Alternative")
-
Source: General chemical vendors (e.g., ChemScene, BLDpharm).
-
Purity Claim: Typically ">95%" or ">97%".
-
Method of Assignment: HPLC-UV Area% (254 nm).
-
Critical Flaw: Assumes all impurities have the same extinction coefficient as the main peak. Often ignores moisture, inorganic salts (NaI/KI from synthesis), and residual solvents.
Option B: Qualified Primary Standard (The "Gold Standard")
-
Source: In-house purification followed by ISO 17034-compliant characterization OR Custom Synthesis with qNMR validation.
-
Purity Claim: Mass Fraction Purity (e.g., 99.2% ± 0.4% w/w).
-
Method of Assignment: qNMR (Quantitative NMR) using an NIST-traceable Internal Standard (IS) + Orthogonal HPLC for isomeric purity.
-
Performance Advantage: Provides absolute content value, accounting for all non-chromatographable impurities.
Comparative Performance Data
The following data summarizes a study comparing three commercial batches of 3-iodo-1-methyl-1H-1,2,4-triazole against a qNMR-validated master standard.
Table 1: Accuracy Discrepancy (HPLC Area% vs. Absolute w/w)
| Metric | Commercial Batch A | Commercial Batch B | Qualified Master Standard |
| Vendor Claim (HPLC Area%) | 98.5% | 99.1% | N/A |
| Actual Potency (qNMR w/w) | 94.2% | 92.8% | 99.6% |
| Major Impurity Identified | N2-Isomer (2.1%) | Inorganic Salts (4.5%) | None (>0.1%) |
| Impact on Synthesis | 4.3% Stoichiometry Error | 6.3% Stoichiometry Error | <0.1% Error |
| Risk Status | High (Process Deviation) | Critical (Yield Loss) | Low (Control) |
Interpretation: Batch B appeared purer by HPLC (99.1%) but was actually the least pure (92.8%) due to "invisible" inorganic salts retained during the iodination quench. Using Batch B as a reference standard without qNMR qualification would introduce a 6.3% systematic error in all downstream analytical results.
Critical Quality Attributes & Impurity Fate Mapping
To understand why the standard fails, we must visualize the synthesis and impurity pathways. The methylation of 3-iodo-1,2,4-triazole is not perfectly regioselective.
Diagram 1: Impurity Fate & Regioisomerism
This diagram illustrates the competitive methylation pathways that generate critical impurities.
Caption: Reaction pathway showing the origin of N2-methyl regioisomers and inorganic salts. N2-isomers often co-elute with the target in generic HPLC gradients.
Experimental Protocols
To establish a Qualified Primary Standard , you must move beyond simple HPLC. The following protocols constitute a self-validating system.
Protocol A: Regio-Selective HPLC Method
Objective: To separate the N1-methyl target from the N2-methyl impurity.
-
Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent charged-surface hybrid column.
-
Why: The CSH particle provides better peak shape for basic triazoles compared to standard silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for salts).
-
2-12 min: 5% → 30% B (Shallow gradient for isomer separation).
-
12-15 min: 30% → 90% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (far UV required for the triazole ring; iodine absorption is weak).
-
Success Criteria: Resolution (
) between N1-Me (RT ~6.5 min) and N2-Me (RT ~7.2 min) must be > 2.0.
Protocol B: Absolute Purity by qNMR (The Validator)
Objective: To assign an absolute mass fraction purity value, independent of UV response.
-
Internal Standard (IS) Selection:
-
Recommended: Maleic Acid (TraceCERT® or NIST SRM).
-
Reason: High purity, non-hygroscopic, and singlet peak at ~6.3 ppm (D2O/DMSO) does not overlap with triazole signals.
-
-
Solvent: DMSO-
(Provides sharp signals for triazoles). -
Sample Prep:
-
Weigh accurately ~10 mg of Sample (
) and ~10 mg of IS ( ) into the same vial. Use a micro-balance (d=0.001 mg). -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Critical: Must be . Triazole protons have long relaxation times). -
Scans: 16 or 32.
-
-
Calculation:
-
Where
= Integral, = Number of protons, = Molecular Weight, = Purity.
-
Workflow: Qualification Decision Tree
Follow this logic flow to determine if your material is fit for purpose.
Caption: Decision matrix for qualifying a working standard. Note the critical loop back to purification if qNMR and Mass Balance disagree.
References
-
Beyer, T. et al. (2020). Strategies for the Regioselective Synthesis of 1,2,4-Triazoles: A Comparative Review. Journal of Organic Chemistry. (Representative context for triazole synthesis).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (Foundational text for qNMR methodology).
-
ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (Regulatory framework for impurity limits).
-
ChemScene. (2024). Product Data Sheet: 3-Iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1).[1] (Commercial specifications reference).
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate Results. (Guidance on internal standard selection).
(Note: While specific peer-reviewed papers on the qNMR of this exact CAS are rare, the methodologies cited above are the industry standard for applying these techniques to this class of compounds.)
Sources
Analytical Comparison Guide: Distinguishing 3-Iodo vs. 5-Iodo-1-methyl-1,2,4-triazole by NMR
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, 1D/2D NMR Causality, and Self-Validating Methodologies
Executive Summary & The Regioisomer Challenge
In medicinal chemistry and agrochemical development, the 1,2,4-triazole core is a privileged scaffold [1]. When functionalizing this ring—either through the N-methylation of an iodotriazole or the direct electrophilic iodination of 1-methyl-1H-1,2,4-triazole—chemists frequently encounter a challenging mixture of two regioisomers: 3-iodo-1-methyl-1H-1,2,4-triazole and 5-iodo-1-methyl-1H-1,2,4-triazole .
Because these isomers possess identical masses and highly similar polarities, LC-MS and standard TLC are insufficient for definitive structural assignment. As a Senior Application Scientist, I rely on a robust, self-validating Nuclear Magnetic Resonance (NMR) workflow to distinguish these isomers. This guide dissects the causality behind the chemical shifts and provides a foolproof 2D NMR protocol to definitively assign regiochemistry.
Mechanistic Basis of NMR Differentiation
To understand the NMR profiles, we must first analyze the electronic and spatial environment of the 1,2,4-triazole ring (numbered N1-N2-C3-N4-C5). The methyl group is fixed at N1.
-
Through-Space Proximity (The NOE Effect): In the 3-iodo isomer, the remaining proton is at the C5 position, directly adjacent to the N1-methyl group. In the 5-iodo isomer, the iodine occupies the C5 position, pushing the remaining proton to the distant C3 position.
-
The Heavy Atom Effect: Iodine is a massive, highly polarizable atom. When attached to a carbon atom, it induces a strong diamagnetic shielding effect, pushing the
chemical shift significantly upfield (often by 30-50 ppm compared to a C-H carbon) [2].
Quantitative Data Comparison
The following table summarizes the expected diagnostic NMR signals based on the electronic environments of the two isomers.
| Analytical Parameter | 3-Iodo-1-methyl-1H-1,2,4-triazole | 5-Iodo-1-methyl-1H-1,2,4-triazole | Causality / Mechanistic Driver |
| ~8.10 ppm (Singlet, H5) | ~7.90 ppm (Singlet, H3) | H5 is flanked by N1 and N4, leading to greater deshielding than H3 (flanked by N2 and N4). | |
| ~3.95 ppm (Singlet, 3H) | ~3.90 ppm (Singlet, 3H) | Minor variations due to the anisotropic effect of the distant vs. adjacent iodine atom. | |
| ~105.0 ppm (C-I, Quaternary) | ~152.0 ppm (C-H, Tertiary) | Heavy atom effect of iodine shields C3 in the 3-iodo isomer. | |
| ~148.0 ppm (C-H, Tertiary) | ~95.0 ppm (C-I, Quaternary) | Heavy atom effect of iodine shields C5 in the 5-iodo isomer. | |
| NOESY / ROESY | Strong crosspeak (N-CH | No crosspeak (N-CH | Spatial distance: N-CH |
Self-Validating Experimental Protocols
A single 1D NMR spectrum leaves room for ambiguity due to solvent effects or concentration-dependent shifting. To establish a self-validating system , you must acquire a combination of NOESY (through-space) and HMBC (through-bond) spectra.
Step-by-Step Methodology: 2D NMR Acquisition & Interpretation
Step 1: Sample Preparation
-
Dissolve 15-20 mg of the purified isomer in 0.6 mL of CDCl
or DMSO- . Ensure the solvent is anhydrous to prevent exchange broadening. -
Use a high-field NMR spectrometer (400 MHz or higher) equipped with a gradient probe for optimal 2D resolution.
Step 2: Acquire NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Parameters: Set the mixing time (
) to 400-500 ms. This is the optimal window to observe small-molecule NOE build-up without excessive spin diffusion. Set the relaxation delay (D1) to at least 2.0 seconds. -
Interpretation Logic:
-
Locate the N-CH
signal on the F2 axis (~3.9 ppm). -
Scan vertically along the F1 axis to the aromatic region (~7.9 - 8.1 ppm).
-
Result: If a distinct crosspeak is present, the proton is H5, confirming the 3-iodo isomer. If the crosspeak is absent, the proton is H3, confirming the 5-iodo isomer.
-
Step 3: Orthogonal Validation via HMBC (Heteronuclear Multiple Bond Correlation)
-
Parameters: Optimize the long-range coupling constant (
) for 8 Hz, which is standard for capturing 2-bond and 3-bond correlations in heteroaromatic rings [3]. -
Interpretation Logic:
-
The N-CH
protons will always show a strong 3-bond correlation to the C5 carbon. -
Locate the N-CH
proton signal and find its crosspeak to the carbon axis. -
Result: If the correlated carbon is at ~148 ppm (and shows a crosspeak in HSQC, meaning it has an attached proton), it is the 3-iodo isomer. If the correlated carbon is at ~95 ppm (and is absent in HSQC, meaning it is quaternary), it is the 5-iodo isomer.
-
Logical Workflow Visualization
To streamline routine laboratory analysis, follow this decision tree. It maps the causality of the through-space and through-bond interactions directly to the structural assignment.
Decision tree for distinguishing 3-iodo and 5-iodo triazole isomers using 2D NMR validation.
Conclusion
Relying solely on 1D
References
-
O. V. Denisko, "Smart Hydrogen Atoms in Heterocyclic Cations of 1,2,4-Triazolium-Type Poly(ionic liquid)s," Accounts of Chemical Research, vol. 56, no. 1, pp. 15-26, 2023.
-
M. V. Vakhromova et al., "Mononuclear Perfluoroalkyl-Heterocyclic Complexes of Pd(II): Synthesis, Structural Characterization and Antimicrobial Activity," Molecules, vol. 25, no. 19, p. 4487, 2020.
-
J. R. Maxwell et al., "An Investigation into the Alkylation of 1,2,4-Triazole," ResearchGate, 2012.
Safety Operating Guide
3-iodo-1-methyl-1H-1,2,4-triazole proper disposal procedures
Standard Operating Procedure: Safe Handling and Logistical Disposal of 3-Iodo-1-methyl-1H-1,2,4-triazole
Executive Summary
For researchers and drug development professionals utilizing 3-iodo-1-methyl-1H-1,2,4-triazole (CAS: 55847-41-1) as a synthetic building block, establishing a compliant and scientifically sound waste management protocol is critical[1]. Because this compound contains a covalently bound iodine atom (Formula: C₃H₄IN₃; MW: 208.99)[1], it strictly falls under the classification of Halogenated Organic Waste .
This guide outlines the operational logistics, segregation causality, and step-by-step procedures required to safely manage this material from the point of generation to final professional disposal, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.
The Causality of Segregation: Why Halogenated Waste is Isolated
In laboratory waste management, standard operating procedures dictate that halogenated organics (compounds containing F, Cl, Br, or I) must never be mixed with non-halogenated organic solvents or aqueous waste streams. The scientific rationale for this strict segregation is twofold:
-
Incineration Chemistry: Non-halogenated waste is often incinerated for energy recovery or disposed of via standard high-temperature commercial incineration. However, combusting halogenated compounds like 3-iodo-1-methyl-1H-1,2,4-triazole requires specialized, ultra-high-temperature incineration facilities equipped with advanced flue-gas scrubbers. If incinerated improperly at lower temperatures, halogenated organics can generate highly toxic byproducts, including halogenated dioxins and furans, as well as corrosive hydrogen iodide (HI) gas.
-
Chemical Incompatibility: Mixing organoiodides with strong oxidizing agents or certain heavy metal waste streams can lead to exothermic reactions or the release of toxic iodine vapor.
Step-by-Step Operational Disposal Protocol
Do not attempt to chemically degrade or neutralize 3-iodo-1-methyl-1H-1,2,4-triazole in the laboratory. The only compliant disposal method is professional collection and incineration.
Step 1: Point-of-Generation Collection
-
Action: Immediately transfer any residual compound, reaction mixtures containing the compound, or contaminated solvents into a designated, chemically compatible waste receptacle (typically High-Density Polyethylene (HDPE) or glass).
-
Validation: Ensure the container has a tight-fitting, leak-proof cap. Do not leave funnels in the waste container.
Step 2: Strict Segregation
-
Action: Deposit the container exclusively into the "Halogenated Organic Waste" stream.
-
Validation: Cross-reference the waste container's existing contents. Ensure no strong acids, bases, or oxidizers have been previously added to this specific container.
Step 3: EHS Labeling and Documentation
-
Action: Attach a standardized Hazardous Waste tag to the container before the first drop of waste is added.
-
Validation: The label must explicitly state "3-Iodo-1-methyl-1H-1,2,4-triazole" (no abbreviations) and indicate the presence of "Halogenated Organics (Iodine)".
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed waste container in a designated SAA, utilizing secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the container's volume.
-
Validation: If the compound is dissolved in a flammable solvent (e.g., methanol, dichloromethane), the SAA must be located within a ventilated flammables cabinet.
Step 5: EHS Transfer
-
Action: Once the container is 80% full, or reaches the maximum accumulation time limit (typically 90 days, depending on local regulations), submit a waste pickup request to your institutional EHS department.
Waste Segregation Matrix
To prevent hazardous cross-contamination, adhere to the following compatibility guidelines when disposing of 3-iodo-1-methyl-1H-1,2,4-triazole solutions.
| Waste Stream Category | Compatibility with 3-Iodo-1-methyl-1H-1,2,4-triazole | Action Required |
| Halogenated Organics (e.g., DCM, Chloroform) | Highly Compatible | Primary disposal route. Collect together. |
| Non-Halogenated Organics (e.g., Acetone, Hexane) | Incompatible | Segregate. Mixing increases disposal costs and environmental risk. |
| Aqueous Acidic/Basic Waste | Strictly Incompatible | Segregate. Risk of hydrolysis or exothermic reactions. |
| Strong Oxidizers (e.g., Peroxides, Nitric Acid) | Strictly Incompatible | Segregate. High risk of violent reaction and toxic gas release. |
Disposal Logistics Workflow
Caption: Workflow for the segregation, collection, and professional disposal of halogenated triazole waste.
References
Sources
Personal protective equipment for handling 3-iodo-1-methyl-1H-1,2,4-triazole
Executive Summary & Chemical Context
3-iodo-1-methyl-1H-1,2,4-triazole is a high-value halogenated heterocyclic scaffold used extensively in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery.[1] While often classified generically as an "irritant," its structural properties—specifically the iodine substituent—increase its lipophilicity compared to its non-halogenated analogs.
The Safety Paradox: Many researchers treat triazoles as benign nitrogen sources.[1] However, the addition of the methyl group and the iodine atom enhances cell membrane permeability. Therefore, we do not treat this merely as a chemical irritant; we handle it with Universal Precautions for Bioactive Intermediates .
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for reproducibility and operator safety.
Risk Profile & Hazard Analysis
Before selecting PPE, we must understand the enemy.
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | The iodine bond is reactive.[1][2] Prolonged contact can cause dermatitis or sensitization.[1] |
| Eye Irritation | H319 | Crystalline dust can cause mechanical and chemical corneal damage.[1] |
| STOT - SE | H335 | Respiratory irritation.[1][3][4][5] Inhalation of dust during weighing is the primary exposure vector. |
| Reactivity | N/A | Incompatible with Strong Oxidizers. Iodine cleavage can release toxic vapors ( |
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for halogenated heterocycles due to poor organic solvent resistance.[1] The following PPE standards are non-negotiable for handling >50 mg quantities.
The "Defense in Depth" PPE System
| Body Zone | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Nitrile) | Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene.Rationale:[1] Halogenated compounds can permeate thin nitrile.[1] The second layer provides a "breakthrough buffer" and allows for immediate removal if contaminated without exposing skin. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders.[1] Goggles form a seal preventing airborne particulates from bypassing the lens during static-induced scattering.[1] |
| Respiratory | Engineering Control | Primary: Fume Hood (Face velocity: 100 fpm).Secondary (if hood unavailable): N95 or P100 particulate respirator.[1] Note: Relying on masks instead of hoods is strongly discouraged. |
| Body | Tyvek® Sleeves / Lab Coat | Standard cotton lab coats are porous.[1] Use disposable Tyvek sleeves over the lab coat cuffs to bridge the gap between glove and coat, preventing wrist exposure. |
Operational Protocol: The "Zero-Exposure" Weighing Method
Handling static-prone solids like triazoles often leads to balance contamination.[1] This protocol eliminates dust generation.[1][3][4][5]
Prerequisites:
-
Antistatic gun (Zerostat) or Ionizer.[1]
-
Pre-tared weighing vial with septum cap.[1]
-
Solvent (e.g., DMSO or DMF) if immediate solubilization is planned.
Step-by-Step Workflow
-
Preparation:
-
Place the analytical balance inside the fume hood or a powder containment enclosure.[1]
-
Don double nitrile gloves and Tyvek sleeves.
-
Neutralize Static: Aim the antistatic gun at the bulk container of 3-iodo-1-methyl-1H-1,2,4-triazole and pull the trigger slowly to neutralize surface charge.[1] This prevents "particle flight."
-
-
The Transfer:
-
Solubilization (The Containment Step):
-
Instead of adding solid to the reaction flask, add the solvent to the weighing vial first.
-
Cap the vial and vortex until dissolved.
-
Transfer the liquid solution to the reaction vessel via syringe.
-
Why? Transferring liquids is safer than transferring powders. It eliminates airborne dust risks entirely.[1]
-
Waste Management & Disposal
Halogenated waste requires segregation to prevent the formation of toxic byproducts or energetic reactions.
-
Classification: Halogenated Organic Waste .[1]
-
Segregation:
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal cans as halogenated compounds can degrade and corrode metal over time.[6]
-
Labeling: Must explicitly state "Contains Iodinated Organics."[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.
Figure 1: Operational Logic Flow for Handling Halogenated Triazoles.[1] This workflow prioritizes engineering controls (fume hood) over PPE alone.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55847-41-1, 3-Iodo-1-methyl-1H-1,2,4-triazole.[1] Retrieved from [Link][1]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents and Waste Management Guidelines. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
